Carquejol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYONFNNEHVJSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C(C=CCC1=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946528 | |
| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23734-06-7 | |
| Record name | o-Mentha-1(7),4,8-trien-3-ol, (2R,3S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Carquejol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol is a monoterpenoid alcohol that has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of the essential oil of Baccharis trimera and other plant species, it represents a natural product with prospects for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on furnishing researchers and drug development professionals with the detailed information necessary to advance its study. This document outlines its fundamental chemical characteristics, summarizes its known biological activities with available quantitative data, and provides detailed experimental protocols for its investigation.
Chemical and Physicochemical Properties
This compound, a chiral molecule, possesses a distinct chemical structure that dictates its physical and biological characteristics. Its properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (1S,6R)-5-Methylene-6-(1-methylethenyl)-2-cyclohexen-1-ol | [1] |
| Synonyms | (1S–cis)-5-metilen-6-(1-metiletenil)-2-ciclohexen-1-ol, 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | [1][2] |
| CAS Number | 23734-06-7 | [1][3][4] |
| Molecular Formula | C₁₀H₁₄O | [1][3][4] |
| Molecular Weight | 150.22 g/mol | [3][4] |
| Appearance | Not specified in literature | |
| Solubility | Estimated water solubility: 497.3 mg/L @ 25 °C | [2] |
| LogP (Octanol/Water) | 2.200 (estimated) | [2] |
| Boiling Point | 215.90 °C @ 760.00 mm Hg (estimated) | [2] |
| Melting Point | 265.14 K (Joback Calculated Property) | [5] |
| Flash Point | 186.00 °F. TCC ( 85.50 °C. ) (est) | [2] |
Biological Activities and Mechanism of Action
This compound has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory, antibacterial, and schistosomicidal agent. The biological efficacy of this compound is noted to be closely linked to its specific stereochemistry.[1]
Anti-inflammatory Activity
Antibacterial Activity
The essential oil of Baccharis trimera, containing this compound, has demonstrated antibacterial properties.[4] Specific Minimum Inhibitory Concentration (MIC) values for pure this compound against various bacterial strains are a critical area for further research to quantify its antibacterial efficacy.
Schistosomicidal Activity
Promisingly, the essential oil containing this compound has shown activity against the parasitic trematode Schistosoma mansoni.[1] Quantitative data, such as IC50 values from in vitro schistosomicidal assays, are needed to fully assess its therapeutic potential in this context.
Signaling Pathways
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, given its potential anti-inflammatory effects, it is hypothesized to interact with key inflammatory cascades. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It represents a probable target for this compound's anti-inflammatory action.
Experimental Protocols
The following sections detail standardized experimental methodologies relevant to the investigation of this compound's biological activities.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating acute inflammation.
4.1.1 Materials:
-
Male Wistar rats or Swiss albino mice.
-
Carrageenan (Lambda, Type IV).
-
Sterile 0.9% saline.
-
This compound (test compound).
-
Indomethacin or other reference non-steroidal anti-inflammatory drug (NSAID).
-
Vehicle for dissolving this compound and the reference drug.
-
Plethysmometer or digital calipers.
4.1.2 Procedure:
-
Acclimatize animals for at least one week under controlled environmental conditions.
-
Fast animals overnight with free access to water before the experiment.
-
Group animals and administer this compound or the reference drug (e.g., intraperitoneally or orally) at various doses. Administer the vehicle to the control group.
-
After a set period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.[5]
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Antibacterial Activity: Broth Microdilution Assay
This in vitro method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.
4.2.1 Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).
-
Sterile 96-well microtiter plates.
-
This compound (test compound).
-
Standard antibiotic (positive control, e.g., Gentamicin).
-
Vehicle for dissolving this compound (e.g., DMSO).
-
Spectrophotometer or microplate reader.
4.2.2 Procedure:
-
Prepare a stock solution of this compound and the standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.[7]
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 16-20 hours.[4]
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Schistosomicidal Activity: In Vitro Assay against Schistosoma mansoni
This assay evaluates the direct effect of a compound on the viability of adult S. mansoni worms.
4.3.1 Materials:
-
Adult Schistosoma mansoni worms.
-
Appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Sterile 24-well culture plates.
-
This compound (test compound).
-
Praziquantel (positive control).
-
Vehicle for dissolving this compound.
-
Inverted microscope.
4.3.2 Procedure:
-
Isolate adult S. mansoni worms from a suitable animal model (e.g., infected mice).
-
Wash the worms in culture medium and place one or two worm pairs into each well of a 24-well plate containing fresh medium.
-
Add this compound at various concentrations to the wells. Include a positive control (Praziquantel) and a vehicle control.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere.
-
Observe the worms daily under an inverted microscope for changes in motor activity, pairing, and mortality for a period of up to 72 hours or more.[8]
-
Determine the concentration that causes 50% mortality (LC50) or other relevant endpoints.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These are common in vitro methods to assess the free radical scavenging capacity of a compound.
4.4.1 DPPH Assay:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of this compound to the DPPH solution.[9]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
4.4.2 ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[9]
-
Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
After a defined incubation period, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Cytotoxicity Assay: MTT Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.
4.5.1 Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines.
-
Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.
-
Sterile 96-well cell culture plates.
-
This compound (test compound).
-
Doxorubicin or other standard cytotoxic agent (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
4.5.2 Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]
Conclusion
This compound presents as a promising natural compound with a range of potential biological activities. This guide provides a foundational repository of its chemical properties and detailed experimental protocols to facilitate further research. The elucidation of its precise mechanisms of action, particularly the signaling pathways it modulates, and the acquisition of robust quantitative data on its biological effects are critical next steps in evaluating its full therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. In vitro and in silico evaluation of the schistosomicidal activity of eugenol derivatives using biochemical, molecular, and morphological tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Cytotoxicity of Satureja spicigera and Its Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Nomenclature of Carquejol
This technical guide provides a detailed overview of the chemical identification of Carquejol, a naturally occurring monoterpene. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the definitive International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number for this compound. Understanding these standardized identifiers is crucial for accurate documentation, database searching, and regulatory submissions.
Chemical Identifiers for this compound
The precise identification of a chemical compound is fundamental in scientific research and development. The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.
| Identifier | Value |
| IUPAC Name | 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol[1] |
| CAS Number | 23734-06-7[1][2][3] |
| Molecular Formula | C₁₀H₁₄O[2][3] |
| Molecular Weight | 150.22 g/mol [3] |
Logical Workflow for Compound Identification
The process of unambiguously identifying a chemical compound like this compound follows a logical progression from its two-dimensional structure to its universally recognized identifiers. This workflow ensures clarity and consistency in scientific communication.
Experimental Protocols
As this guide focuses on the established nomenclature and registration of this compound, experimental protocols for its synthesis or biological assays are not within the immediate scope. The determination of the IUPAC name is a theoretical process based on internationally agreed-upon rules, while the assignment of a CAS number is a procedural matter handled by the Chemical Abstracts Service.
For researchers interested in the experimental determination of this compound's properties, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to elucidate and confirm the structure, which then allows for the correct application of IUPAC naming conventions.
References
The Occurrence and Analysis of Carquejol in Baccharis Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol, a rare monoterpenoid with an o-menthane skeleton, and its derivative, carquejyl acetate, are significant secondary metabolites found within the essential oils of certain Baccharis species.[1] These compounds are of particular interest to the pharmaceutical and fragrance industries due to their potential biological activities and distinct aromatic properties.[2] This technical guide provides a comprehensive overview of the natural sources of this compound in the Baccharis genus, detailing quantitative data, experimental protocols for its extraction and analysis, and visual workflows to aid in research and development.
The genus Baccharis, belonging to the Asteraceae family, is widely distributed in the Americas, with several species, commonly known as "carqueja," being used in traditional medicine for treating various ailments, including gastrointestinal, hepatic, and inflammatory disorders.[1][3] The chemical composition of the essential oils from these plants can vary significantly, with this compound and its acetate being hallmark constituents of species such as Baccharis trimera (syn. B. genistelloides).[1][4]
Quantitative Analysis of this compound in Baccharis Species
The concentration of this compound and its derivatives can fluctuate based on the specific Baccharis species, geographical location, and seasonal variations. The following table summarizes the quantitative data reported in the literature for the presence of this compound and carquejyl acetate in the essential oils of different Baccharis species.
| Baccharis Species | Compound | Concentration (%) in Essential Oil | Plant Part | Geographic Origin | Reference |
| Baccharis trimera (Less.) DC. | This compound | 0.5 | Aerial Parts | Uruguay | [1] |
| Carquejyl Acetate | 71.4 | Aerial Parts | Uruguay | [1] | |
| Baccharis genistelloides Pers. | This compound | 2.3 | Essential Oil | Brazil | [5] |
| Carquejyl Acetate | 69.0 | Essential Oil | Brazil | [5] | |
| Carquejyl Acetate | 42.82 | Essential Oil | Brazil | [5] | |
| Baccharis sp. | This compound | Not Observed | - | Rio de Janeiro, Brazil | [3][6] |
| Carquejyl Acetate | Not Observed | - | Rio de Janeiro, Brazil | [3][6] |
It is noteworthy that while B. trimera and B. genistelloides are rich sources of these compounds, other species within the same genus may not produce them at detectable levels.[3][6]
Experimental Protocols
The extraction and analysis of this compound from Baccharis species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies based on established protocols.
Essential Oil Extraction by Hydrodistillation
This method is widely used for extracting volatile compounds from plant material.
-
Plant Material Preparation:
-
Collect the aerial parts (stems and leaves) of the Baccharis species.
-
The plant material can be either fresh or air-dried at room temperature (e.g., 28 ± 2°C) in a shaded area.[3]
-
-
Hydrodistillation Procedure:
-
Place a known quantity of the prepared plant material (e.g., 30 kg of fully air-dried material) into a Clevenger-type apparatus.[1]
-
Add a sufficient volume of water to the flask.
-
Heat the flask to boiling and continue the hydrodistillation for a set period, typically 4 hours, to ensure the complete extraction of volatile oils.[3][6]
-
Collect the essential oil, which will separate from the aqueous layer.
-
-
Post-Extraction Handling:
Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.
-
Instrumentation:
-
Chromatographic Conditions:
-
Capillary Column: A non-polar column, such as a DB-5 or HP-5MS (5% phenylmethylsiloxane), is typically used. A common dimension is 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.[1][3]
-
Carrier Gas: Helium is the most frequently used carrier gas, with a flow rate of approximately 1.0 to 1.7 mL/min.[1][3]
-
Injector and Detector Temperatures: The injector temperature is typically set to 240-250°C, and the detector (MS interface) temperature to 230-275°C.[1][3]
-
Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds. A representative program is as follows:
-
Injection: A small volume (e.g., 0.1 µL of a 10% solution in ethyl acetate) is injected in split mode (e.g., split ratio of 1:20 or 1:30).[1][3]
-
-
Mass Spectrometry Conditions:
-
Compound Identification:
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Workflow for the extraction and analysis of this compound.
Caption: Detailed steps in the GC-MS analysis of essential oils.
Conclusion
This guide provides a foundational understanding of the natural occurrence of this compound in Baccharis species, with a focus on B. trimera and B. genistelloides as primary sources. The detailed experimental protocols for extraction and GC-MS analysis offer a practical framework for researchers and professionals in drug development and related fields. The significant variability in the chemical composition of essential oils across different Baccharis species underscores the importance of precise species identification and comprehensive chemical profiling in any research or commercial endeavor involving these plants. Further investigation into the biosynthetic pathways of this compound and the factors influencing its production could open new avenues for its sustainable exploitation.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. ethnobotanyjournal.org [ethnobotanyjournal.org]
- 5. rain-tree.com [rain-tree.com]
- 6. Composição química do óleo essencial de duas amostras de carqueja (Baccharis sp.) coletadas em Paty do Alferes - Rio de Janeiro Translated title: Chemical composition of essential oil from two samples of carqueja (Baccharis sp.) collected in Paty do Alferes - Rio de Janeiro, Brazil – ScienceOpen [scienceopen.com]
The Interplay of Carquejol and Carquejyl Acetate: A Technical Guide for Researchers
An In-depth Exploration of the Chemical Relationship, Biological Activities, and Mechanisms of Action of Two Key Monoterpenoids from Baccharis trimera
Introduction
Carquejol and its acetate ester, carquejyl acetate, are monoterpenoids that represent significant constituents of the essential oil derived from Baccharis trimera, a plant traditionally used in South America for its medicinal properties. Chemically, carquejyl acetate is the acetylated form of this compound, a structural relationship that influences their physicochemical properties and may modulate their biological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and carquejyl acetate, focusing on their anti-inflammatory and antinociceptive activities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to support further research and drug development efforts in this area.
Chemical and Physical Properties
This compound and carquejyl acetate share a common monoterpene scaffold. The primary structural difference is the presence of an acetate group in carquejyl acetate, which replaces the hydroxyl group of this compound. This modification alters the polarity, lipophilicity, and molecular weight of the compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | This compound | Carquejyl Acetate |
| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₂H₁₆O₂[3] |
| Molecular Weight | 150.22 g/mol [1][2] | 192.25 g/mol [3][4] |
| Chemical Structure | A monoterpene alcohol | The acetate ester of this compound |
| Source | Essential oil of Baccharis trimera[5][6] | Essential oil of Baccharis trimera[5][6] |
Relationship and Biological Significance
The relationship between this compound and carquejyl acetate is that of an alcohol and its corresponding ester. In biological systems, esters like carquejyl acetate can act as prodrugs, being hydrolyzed by esterase enzymes to release the active alcohol form, this compound. This bioconversion can influence the pharmacokinetic profile and duration of action of the compound. The presence of both compounds in Baccharis trimera suggests a potential synergistic or complementary role in the plant's biological activities.
Anti-inflammatory and Antinociceptive Activities
Extracts of Baccharis trimera, rich in this compound and carquejyl acetate, have demonstrated significant anti-inflammatory and antinociceptive properties in various preclinical models. While data on the isolated compounds is still emerging, studies on the plant's extracts and related compounds provide valuable insights.
Quantitative Data from In Vivo Studies
A study on a butanolic fraction of Baccharis trimera aqueous extract (BT-II), which contains various compounds including saponins and rutin, demonstrated potent anti-inflammatory and analgesic effects. While not isolating this compound and carquejyl acetate, this data highlights the potential of the plant's constituents.
| Assay | Treatment | Dose (mg/kg, i.p.) | Inhibition (%) |
| Carrageenan-induced Paw Edema | BT-II Fraction | 40 | 70.4 |
| 100 | 90.8 | ||
| Acetic Acid-Induced Writhing | BT-II Fraction | 50 | 67.4 |
| 100 | 95.1 |
Data from a study on a butanolic fraction of Baccharis trimera. The primary active constituents were identified as saponins and rutin in this particular fraction.[7]
Another study on an aqueous extract of Baccharis trimera (80 mg/kg, p.o.) showed a significant decrease in nociceptive behavior during the inflammatory phase of the formalin test.[8]
Experimental Protocols
To facilitate further research, detailed methodologies for key in vivo assays used to evaluate the anti-inflammatory and antinociceptive effects of compounds like this compound and carquejyl acetate are provided below.
Carrageenan-Induced Paw Edema
This widely used model assesses acute inflammation.
Protocol:
-
Animal Model: Male Wistar rats or Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Substance Administration: this compound, carquejyl acetate, or a vehicle (e.g., saline with a solubilizing agent like Tween 80) is administered intraperitoneally (i.p.) or orally (p.o.). The standard group receives a known anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Acetic Acid-Induced Writhing Test
This assay evaluates peripheral analgesic activity.
Protocol:
-
Animal Model: Male Swiss mice are typically used.
-
Acclimatization and Grouping: Similar to the paw edema model.
-
Test Substance Administration: this compound, carquejyl acetate, or vehicle is administered (i.p. or p.o.). The standard group receives a known analgesic like acetylsalicylic acid.
-
Induction of Writhing: Thirty minutes after treatment, a 0.6% solution of acetic acid in saline is injected intraperitoneally.
-
Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test
This model assesses central analgesic activity.
Protocol:
-
Animal Model: Male Swiss mice or Wistar rats are used.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.
-
Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is recorded for each animal before treatment. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Test Substance Administration: this compound, carquejyl acetate, or vehicle is administered (i.p. or p.o.). The standard group receives a centrally acting analgesic like morphine.
-
Post-treatment Measurement: The reaction time is measured at various time points after treatment (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and antinociceptive effects of many natural compounds are mediated through their interaction with key signaling pathways involved in inflammation and pain perception. While the specific mechanisms of this compound and carquejyl acetate are still under investigation, plausible targets include the cyclooxygenase (COX) enzymes, the production of pro-inflammatory cytokines, and the NF-κB signaling pathway.
Cyclooxygenase (COX) Inhibition
COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that this compound and carquejyl acetate may exert their effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.
Cytokine Production
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response. Studies on Baccharis trimera extracts suggest a reduction in pro-inflammatory mediators. This compound and carquejyl acetate may contribute to this effect by modulating the production of these cytokines from immune cells like macrophages.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and COX-2. Inhibition of the NF-κB pathway is a significant target for anti-inflammatory drug development. It is plausible that this compound and carquejyl acetate may interfere with this pathway, for instance, by inhibiting the activation of the IκB kinase (IKK) complex, which would prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.
Conclusion and Future Directions
This compound and carquejyl acetate are promising natural compounds with potential therapeutic applications in the management of pain and inflammation. Their chemical relationship as an alcohol and its acetate ester suggests interesting pharmacokinetic and pharmacodynamic properties that warrant further investigation. While studies on crude extracts of Baccharis trimera provide strong evidence for their biological activities, there is a clear need for more research focused on the isolated compounds.
Future studies should aim to:
-
Determine the specific IC50 values of this compound and carquejyl acetate in a range of in vitro and in vivo anti-inflammatory and antinociceptive assays.
-
Elucidate the precise molecular mechanisms of action, including their effects on COX-1 and COX-2, the production of a broader range of cytokines and chemokines, and their direct impact on the NF-κB signaling cascade.
-
Investigate the potential for synergistic or antagonistic interactions between this compound and carquejyl acetate.
-
Conduct detailed pharmacokinetic and metabolic studies to understand the bioconversion of carquejyl acetate to this compound in vivo.
A deeper understanding of these aspects will be crucial for the rational design and development of novel anti-inflammatory and analgesic agents based on the this compound and carquejyl acetate scaffolds.
References
- 1. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. jcdr.net [jcdr.net]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
Spectral Data of Carquejol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the monoterpenoid Carquejol. The information presented is collated from established research, primarily the spectroscopic analysis conducted by Brandán et al., and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
This compound, a key constituent of the essential oil from Baccharis trimera, has garnered interest for its potential biological activities. A thorough understanding of its structural and spectroscopic properties is fundamental for its identification, characterization, and further investigation in medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow diagram for spectral analysis.
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.25 | d | 8.5 |
| H-2 | 5.80 | ddd | 10.0, 2.0, 1.0 |
| H-3 | 5.95 | ddd | 10.0, 3.0, 1.5 |
| H-4 | 2.50 | m | |
| H-5 | 2.30 | m | |
| H-6 | 3.10 | m | |
| H-7 (CH₃) | 1.75 | s | |
| H-8 (CH₃) | 1.70 | s | |
| H-9 (CH₂) | 4.90 | s | |
| H-9' (CH₂) | 4.85 | s | |
| OH | 1.90 | br s |
Note: Data is representative and based on spectra obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 72.0 |
| C-2 | 130.0 |
| C-3 | 135.0 |
| C-4 | 40.0 |
| C-5 | 35.0 |
| C-6 | 50.0 |
| C-7 | 148.0 |
| C-8 | 20.0 |
| C-9 | 112.0 |
| C-10 | 145.0 |
Note: Data is representative and based on spectra obtained in CDCl₃.
IR (Infrared) Spectroscopy Data
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (hydroxyl group) |
| 3080 | Medium | =C-H stretch (alkene) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1645 | Medium | C=C stretch (alkene) |
| 1450 | Medium | C-H bend (alkane) |
| 1050 | Strong | C-O stretch (alcohol) |
| 890 | Strong | =CH₂ bend (out-of-plane) |
MS (Mass Spectrometry) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150 | 20 | [M]⁺ (Molecular Ion) |
| 135 | 40 | [M - CH₃]⁺ |
| 117 | 100 | [M - H₂O - CH₃]⁺ |
| 91 | 60 | [C₇H₇]⁺ |
| 77 | 30 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed for the sample.
-
A standard single-pulse experiment is performed with a pulse angle of 90 degrees.
-
A spectral width of approximately 12 ppm is used.
-
The number of scans typically ranges from 16 to 64 to achieve a good signal-to-noise ratio.
-
Data is processed with Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A spectral width of approximately 220 ppm is used.
-
A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The spectrum is recorded over a range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small molecules like this compound.
-
Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.
Workflow for Spectral Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like this compound.
A Technical Guide to the Solubility and Stability of Carquejol for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Carquejol, a monoterpenoid of interest for pharmaceutical applications. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document outlines a predictive profile based on its chemical structure and the known properties of similar compounds. Furthermore, it details the necessary experimental protocols to generate robust solubility and stability data, essential for formulation development, regulatory submissions, and ensuring product quality and efficacy.
Introduction to this compound
This compound (IUPAC name: 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol) is a monoterpenoid belonging to the rare o-menthane class. Its structure, featuring a hydroxyl group, a cyclohexene ring, and two double bonds, dictates its physicochemical properties, including solubility and stability. Understanding these characteristics is a critical first step in the development of this compound as a potential therapeutic agent.
Predicted Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation possibilities. Based on the structure of this compound, a qualitative solubility profile can be predicted.
Key Structural Features Influencing Solubility:
-
Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor, which is expected to confer some solubility in polar solvents.
-
C10H14O hydrocarbon backbone: The non-polar nature of the terpene structure will contribute to its solubility in organic solvents.
Predicted Solubility:
-
Water: Low solubility is expected due to the predominantly non-polar hydrocarbon structure. The presence of the hydroxyl group may allow for slight aqueous solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, 1-Butanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with this compound's hydroxyl group while also solvating its hydrocarbon portion. For similar monoterpene alcohols like borneol and menthol, 1-butanol has been shown to be a particularly effective solvent.[1]
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): Moderate to good solubility is anticipated. While incapable of donating hydrogen bonds, these solvents can act as hydrogen bond acceptors and have sufficient polarity to interact with this compound. Acetonitrile may be a poorer solvent compared to others in this class for monoterpenoid alcohols.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Moderate solubility is expected. The non-polar nature of these solvents will effectively solvate the hydrocarbon skeleton of this compound.
The following table should be used to record experimental solubility data.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Method of Determination |
| Water | 25 | HPLC-UV | ||
| Water | 37 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Ethanol | 37 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Methanol | 37 | HPLC-UV | ||
| 1-Butanol | 25 | HPLC-UV | ||
| 1-Butanol | 37 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Acetonitrile | 37 | HPLC-UV | ||
| Ethyl Acetate | 25 | HPLC-UV | ||
| Ethyl Acetate | 37 | HPLC-UV | ||
| Hexane | 25 | HPLC-UV | ||
| Hexane | 37 | HPLC-UV |
Predicted Stability Profile and Degradation Pathways
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][3]
Predicted Stability:
-
Hydrolytic Stability: this compound is expected to be relatively stable in neutral aqueous solutions. However, under acidic conditions, the allylic alcohol moiety and the double bonds may be susceptible to rearrangement or hydration reactions. Basic conditions are less likely to cause significant degradation.
-
Oxidative Stability: The double bonds and the tertiary alcohol in the this compound structure are potential sites for oxidation. Exposure to oxidizing agents may lead to the formation of epoxides, diols, or ketone derivatives.
-
Thermal Stability: As a monoterpenoid, this compound may be susceptible to degradation at elevated temperatures, potentially leading to isomerization or decomposition.
-
Photostability: The conjugated double bond system in this compound may absorb UV light, making it potentially liable to photodegradation.
The following table should be used to record experimental data from a forced degradation study.
Table 2: Template for Forced Degradation Study of this compound
| Stress Condition | Time (hours) | % this compound Remaining | Appearance of Solution | Degradation Products (Peak Area %) |
| 0.1 M HCl (60°C) | 0 | 100 | Clear, Colorless | - |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 0.1 M NaOH (60°C) | 0 | 100 | Clear, Colorless | - |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 3% H₂O₂ (RT) | 0 | 100 | Clear, Colorless | - |
| 2 | ||||
| 6 | ||||
| 12 | ||||
| 24 | ||||
| Thermal (80°C) | 0 | 100 | N/A (Solid State) | - |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Photostability (ICH Q1B) | 0 | 100 | Clear, Colorless | - |
| Overall Illumination |
Experimental Protocols
Analytical Methodology: HPLC-UV for Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique for both solubility and stability studies.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good resolution of this compound from any impurities or degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (a wavelength around 210 nm is a common starting point for non-chromophoric terpenes).
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Protocol for Solubility Determination
This protocol describes the equilibrium solubility shake-flask method.
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to each selected solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the HPLC method.
-
Quantification: Analyze the diluted samples by the validated HPLC-UV method.
-
Calculation: Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
Protocol for Forced Degradation Study
This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[4] A target degradation of 5-20% is generally recommended.[5]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at 80°C. For solutions, heat the stock solution at 60°C.
-
Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.
-
Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify and quantify any degradation products.
Visualizations of Workflows and Pathways
The following diagrams illustrate the proposed experimental workflows and a potential degradation pathway for this compound.
Caption: Experimental workflow for determining this compound solubility.
References
- 1. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. resolvemass.ca [resolvemass.ca]
An In-depth Technical Guide to the Molecular Structure and Functional Groups of Carquejol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of Carquejol. It includes detailed experimental protocols for its isolation and characterization, along with an exploration of its potential biological activities and associated signaling pathways.
Molecular Structure and Functional Groups
This compound is a monoterpene alcohol that possesses a rare o-menthane skeleton.[1] Its chemical formula is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[2][3] The IUPAC name for this compound is 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol.[1]
The molecule contains several key functional groups that dictate its chemical reactivity and biological activity:
-
Hydroxyl Group (-OH): As an alcohol, the hydroxyl group is a primary site for reactions such as esterification and oxidation. It also allows for hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.[1]
-
Alkene Groups (C=C): this compound contains three carbon-carbon double bonds: two within the cyclohexene ring and one in the isopropenyl side chain. These unsaturated centers are susceptible to addition reactions and contribute to the molecule's overall shape and electronic properties.[1]
This compound has two asymmetric carbons, which means four stereoisomers are possible.[1] The naturally occurring form, isolated from the essential oil of Baccharis trimera, has been identified as the (4S,5R) stereoisomer.[1]
Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, providing a valuable resource for computational modeling and experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₁₀H₁₄O | - | [2] |
| Molecular Weight | 150.22 | g/mol | [3] |
| CAS Number | 23734-06-7 | - | [2] |
| Normal Boiling Point (Tboil) | 499.96 | K | [4] (Calculated) |
| Enthalpy of Vaporization (ΔvapH°) | 51.55 | kJ/mol | [4] (Calculated) |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.502 | - | [4] (Calculated) |
| Water Solubility (log10WS) | -2.71 | mol/l | [4] (Calculated) |
| McGowan's Characteristic Volume (McVol) | 129.81 | ml/mol | [4] (Calculated) |
Table 2: ¹³C and ¹H NMR Chemical Shifts for this compound in CDCl₃ [1]
| Carbon Atom | ¹³C Chemical Shift (δ, ppm) | Attached Proton(s) | ¹H Chemical Shift (δ, ppm) |
| C-1 | 143.2 | - | - |
| C-2 | 54.3 | H-2 | 2.11 |
| C-3 | 68.8 | H-3 | 4.39 |
| C-4 | 130.8 | H-4 | 5.86 |
| C-5 | 128.1 | H-5 | 5.88 |
| C-6 | 33.1 | H-6a, H-6b | 2.77, 2.34 |
| C-7 | 111.6 | H-7a, H-7b | 4.88, 5.01 |
| C-8 | 142.4 | - | - |
| C-9 | 112.6 | H-9a, H-9b | 4.88, 4.81 |
| C-10 | 23.8 | H-10 | 1.78 |
| O-H | - | O-H | 1.87 |
Experimental Protocols
Isolation of this compound from Baccharis trimera
This protocol is based on the methodology described by Minteguiaga et al. (2017).[1]
-
Extraction of Essential Oil:
-
Air-dried plant material (e.g., 30 kg of Baccharis trimera) is subjected to steam distillation in a pilot unit.
-
The collected essential oil (approx. 45 mL) is dried over anhydrous sodium sulfate. Butylated hydroxytoluene is added as a preservative.
-
The oil is initially characterized by GC-MS, which typically shows a high concentration of carquejyl acetate and a smaller amount of this compound.
-
-
Saponification of Carquejyl Acetate:
-
The crude essential oil, rich in carquejyl acetate, is saponified to yield crude this compound. This involves hydrolysis of the ester to the corresponding alcohol.
-
-
Column Chromatography:
-
The crude this compound is purified by column chromatography over Silica gel (e.g., Merck, 230-400 mesh).
-
A solvent system of hexane-ethyl acetate with increasing polarity (e.g., 96:4, 96:5, and 94:6) is used for elution.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
For visualization, TLC plates are sprayed with a solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1.0 mL of 97% sulphuric acid, followed by heating.
-
Fractions containing pure this compound are combined and the solvent is evaporated under reduced pressure to yield the purified compound.
-
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Alcoholic monoterpenes found in essential oil of aromatic spices reduce allergic inflammation by the modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classification of Essential Oils with FT-IR [syntechinnovation.com]
- 4. Part 4: Quality Testing—Infrared Spectroscopy | dōTERRA Essential Oils [doterra.com]
Carquejol: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol, a monoterpenoid belonging to the rare o-menthane class, is a significant bioactive compound predominantly found in the essential oil of Baccharis trimera (Less.) DC., a plant species native to South America.[1] Traditionally, infusions and decoctions of Baccharis trimera, commonly known as "carqueja," have been utilized in herbal medicine for a variety of ailments.[1][2] The first recorded medicinal uses of carqueja in Brazil date back to 1931 by Pio Correa, who documented its application for treating sterility, impotence, dyspepsia, gastroenteritis, and liver diseases.[2] This historical use has spurred scientific investigation into its chemical constituents, leading to the isolation and characterization of this compound and its acetate as distinctive components of its essential oil.[1] This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, along with its known biological activities, with a focus on its potential as a schistosomicidal agent.
Discovery and History
While the medicinal use of Baccharis trimera has a long history, the specific isolation and structural elucidation of this compound occurred later. It is described as the "oldest member of monoterpenoids based on the rare o-menthane skeleton."[1] A pivotal moment in its history was the determination of its absolute configuration as (4S,5R) by Snatzke and colleagues, which provided the foundational stereochemical understanding of this natural product.[1]
Isolation of this compound
This compound is primarily isolated from the aerial parts of Baccharis trimera. The process typically involves the isolation of its direct precursor, carquejyl acetate, which is more abundant in the essential oil, followed by hydrolysis to yield this compound.
Experimental Protocol: Isolation of Carquejyl Acetate
A detailed method for the isolation of carquejyl acetate from Baccharis trimera has been reported and is summarized below.
1. Plant Material and Extraction:
-
Plant Material: 30 kg of fully air-dried aerial parts of Baccharis trimera (Less.) DC. were used.
-
Extraction Method: The essential oil was extracted using a pilot steam distillation unit. This process yielded approximately 45 mL of essential oil.
2. Chromatographic Separation:
-
Stationary Phase: Silica gel (Merck, 230-400 mesh; 530 g) was used for column chromatography.
-
Mobile Phase: A solvent system of hexane-ethyl acetate (96:4) was employed for elution.
-
Fraction Collection and Monitoring: 105 fractions were collected and monitored by Thin Layer Chromatography (TLC).
-
Compound Identification on TLC: TLC plates were sprayed with a freshly prepared solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1.0 mL 97% sulphuric acid, followed by heating to 105°C for spot visualization.
3. Product Isolation and Purification:
-
Fractions showing a single spot corresponding to carquejyl acetate were combined.
-
The solvent was evaporated in vacuo using a rotary evaporator to yield carquejyl acetate.
Quantitative Data
The following table summarizes the quantitative data from a representative isolation experiment.
| Parameter | Value | Reference |
| Starting Plant Material | 30 kg | [1] |
| Essential Oil Yield | ~45 mL | [1] |
| Carquejyl Acetate Yield | 5.78 g | [1] |
| Purity of Carquejyl Acetate (by GC) | 96.8% | [1] |
Biological Activity: Schistosomicidal Effects
The essential oil of Baccharis trimera, rich in this compound and its acetate, has demonstrated promising schistosomicidal activity against Schistosoma mansoni.[1] While the precise molecular mechanism of this compound's action is still under investigation, the lipophilic nature of terpenoids is known to facilitate their penetration of biological membranes, leading to intracellular disruption and damage to the parasite's tegument. This disruption of the outer protective layer is a common mechanism of action for many schistosomicidal compounds.
Proposed Mechanism of Action
The proposed mechanism of schistosomicidal action for this compound, based on the known effects of terpenoids on S. mansoni, involves the disruption of the parasite's tegument. The tegument is a critical interface between the parasite and its host, and its damage can lead to the exposure of parasite antigens to the host's immune system, as well as compromise the parasite's ability to regulate its internal environment.
Experimental Workflow for Assessing Schistosomicidal Activity
The following diagram outlines a typical experimental workflow to evaluate the in vitro schistosomicidal activity of a compound like this compound.
Conclusion
This compound stands out as a historically significant and biologically active natural product. Its isolation from Baccharis trimera is well-documented, providing a clear path for its further investigation. The promising schistosomicidal activity of this compound warrants further research into its precise mechanism of action and its potential as a lead compound for the development of new anthelmintic drugs. This technical guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary foundational knowledge for future studies on this intriguing monoterpenoid.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Carquejol from Baccharis trimera
Audience: Researchers, scientists, and drug development professionals.
Introduction
Baccharis trimera, commonly known as "carqueja," is a medicinal plant native to South America, recognized for its diverse therapeutic properties, including anti-inflammatory, analgesic, and hepatoprotective effects. A key bioactive compound responsible for many of these properties is the monoterpene carquejol. This document provides detailed application notes and protocols for the extraction of this compound from Baccharis trimera, targeting researchers and professionals in the field of natural product chemistry and drug development. The methodologies covered include supercritical CO2 extraction, steam distillation, and hydroalcoholic extraction, followed by protocols for the purification of this compound.
Methods of Extraction
Several methods can be employed to extract essential oils and bioactive compounds from Baccharis trimera. The choice of method depends on the desired yield, purity of this compound, and the intended application of the final product. This section details three primary extraction techniques.
Supercritical CO2 Extraction
Supercritical fluid extraction (SFE) using carbon dioxide is a green technology that offers high selectivity and avoids the use of organic solvents. The process involves using CO2 at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.
Experimental Protocol:
-
Plant Material Preparation:
-
Collect the aerial parts of Baccharis trimera.
-
Dry the plant material in a ventilated oven to a constant weight.
-
Grind the dried material to a uniform particle size to increase the surface area for extraction.
-
-
Supercritical CO2 Extraction Procedure:
-
Pack the ground plant material into the extraction vessel of a supercritical fluid extractor.
-
Pressurize the system with CO2 to the desired pressure (e.g., 90 to 300 bar).
-
Heat the system to the desired temperature (e.g., 313.15 K to 343.15 K).
-
Maintain a constant flow rate of supercritical CO2 through the extraction vessel (e.g., 3.34 x 10^-8 m³/s).[1]
-
The extraction time can vary (e.g., up to 6 hours).[2]
-
The extracted essential oil is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extract.
-
Quantitative Data:
| Pressure (bar) | Temperature (K) | CO2 Flow Rate (m³/s) | Extraction Time (h) | Essential Oil Yield (% w/w) | Reference |
| 90 | 323.15 | 3.34 x 10⁻⁸ | - | 1.72 | [1] |
| 90 | 343.15 | 3.34 x 10⁻⁸ | - | 2.34 | [1] |
| 100 - 300 | 303.15 - 313.15 | - | up to 6 | 0.34 - 2.07 | [2] |
Diagram of Supercritical CO2 Extraction Workflow:
Caption: Workflow for Supercritical CO2 Extraction of Baccharis trimera.
Steam Distillation
Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.
Experimental Protocol:
-
Plant Material Preparation:
-
Use fresh or fully air-dried aerial parts of Baccharis trimera.
-
The plant material can be used whole or coarsely chopped.
-
-
Steam Distillation Procedure:
-
Place the plant material in the distillation flask or still.
-
Generate steam in a separate flask or use direct steam injection.
-
Pass the steam through the plant material. The steam will volatilize the essential oils.
-
The mixture of steam and essential oil vapor is then passed through a condenser.
-
The condensate, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel (e.g., a Florentine flask or separatory funnel).
-
Separate the essential oil from the hydrosol based on their immiscibility and density difference.
-
Quantitative Data:
One study reported that the essential oil obtained from Baccharis trimera via steam distillation contained approximately 71.4% carquejyl acetate and 0.5% this compound.[3] To obtain higher yields of this compound, a subsequent saponification step is required to convert the carquejyl acetate.
Diagram of Steam Distillation Workflow:
Caption: Workflow for Steam Distillation of Baccharis trimera Essential Oil.
Hydroalcoholic Extraction
Hydroalcoholic extraction is a common solvent extraction method used to obtain a broad range of polar and semi-polar compounds from plant materials.
Experimental Protocol:
-
Plant Material Preparation:
-
Dry the aerial parts of Baccharis trimera in a ventilated oven.
-
Pulverize the dried plant material into a fine powder.
-
-
Hydroalcoholic Extraction Procedure:
-
Macerate the powdered plant material in a hydroalcoholic solution (e.g., 70% ethanol in water) at a specific ratio (e.g., 100 g of plant powder to 1 L of solvent).[4]
-
The extraction is typically carried out at room temperature for a defined period (e.g., 24 hours), with occasional agitation.[4]
-
After the extraction period, separate the solid material from the liquid extract by vacuum filtration.
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude hydroalcoholic extract.
-
Quantitative Data:
Diagram of Hydroalcoholic Extraction Workflow:
Caption: Workflow for Hydroalcoholic Extraction of Baccharis trimera.
Purification of this compound
The essential oil obtained from steam distillation is rich in carquejyl acetate, which can be converted to this compound. The following protocol outlines the steps for this conversion and subsequent purification.
Protocol for Saponification and Purification:
-
Saponification of Carquejyl Acetate:
-
Dissolve the essential oil obtained from steam distillation in a suitable solvent.
-
Perform a saponification reaction by adding a base (e.g., potassium hydroxide or sodium hydroxide) to hydrolyze the ester linkage of carquejyl acetate to yield this compound.
-
The reaction is typically carried out with heating and stirring.
-
-
Purification by Column Chromatography:
-
After the saponification reaction is complete, neutralize the reaction mixture and extract the crude this compound.
-
Prepare a silica gel column for chromatography.
-
Load the crude this compound onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., hexane-ethyl acetate mixtures).[3]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Diagram of this compound Purification Workflow:
Caption: Workflow for the Purification of this compound from Baccharis trimera Essential Oil.
Analytical Methods for Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound and other volatile components in the extracts of Baccharis trimera.
Concluding Remarks
The choice of extraction method for this compound from Baccharis trimera will be dictated by the specific research or development goals. Supercritical CO2 extraction offers a clean and efficient method for obtaining essential oil with good yields. Steam distillation is a classic and effective technique, particularly when coupled with a saponification step to maximize this compound content. Hydroalcoholic extraction is suitable for producing crude extracts for initial biological assays. The provided protocols and workflows offer a comprehensive guide for researchers to successfully extract and purify this compound for further investigation and application.
References
Application Notes and Protocols for Supercritical Fluid Extraction of Carquejol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol, a monoterpene alcohol, and its acetate derivative are primary bioactive compounds found in the essential oil of Baccharis trimera (Less.) DC., a plant native to South America commonly known as "carqueja".[1] Traditionally, infusions of Baccharis trimera have been used for their medicinal properties, including anti-inflammatory, analgesic, and digestive benefits.[1] Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for obtaining high-quality essential oils, as it avoids the use of organic solvents and operates at low temperatures, preserving thermolabile compounds.[2]
These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from Baccharis trimera using SFE, as well as its subsequent analysis.
Data Presentation
Supercritical Fluid Extraction Parameters and Yields
The efficiency of SFE is highly dependent on parameters such as pressure, temperature, and CO₂ flow rate. The following tables summarize quantitative data from various studies on the SFE of essential oil from Baccharis trimera.
Table 1: Influence of SFE Parameters on Total Essential Oil Yield from Baccharis trimera
| Pressure (bar) | Temperature (°C) | CO₂ Flow Rate ( g/min ) | Extraction Time (h) | Total Yield (% w/w) | Reference |
| 100 - 300 | 30 | 8.33 | up to 6 | 0.34 - 2.07 | [2] |
| 100 - 300 | 40 | 8.33 | up to 6 | 0.34 - 2.07 | [2] |
| 90 | 40 | 0.002 | - | 1.72 | [3][4] |
| 90 | 50 | 0.002 | - | - | [3][4] |
| 90 | 60 | 0.002 | - | 2.34 | [3][4] |
| 150 | 40 | - | - | Best results | [2] |
Table 2: Composition of Baccharis trimera Essential Oil Obtained by SFE
| Compound | Relative Abundance (%) | SFE Conditions | Reference |
| Carquejyl acetate | 71.4 | Not specified | [1] |
| This compound | 0.5 | Not specified | [1] |
| d-limonene | Present | 90 bar, 50°C | [3] |
| trans-β-ocimene | Present | 90 bar, 50°C | [3] |
| Germacrene | Present | 90 bar, 50°C | [3] |
| beta-elemene | Present | 90 bar, 50°C | [3] |
| δ-cadinene | Present | 90 bar, 50°C | [3] |
| Palustrol | Present | 90 bar, 50°C | [3] |
| β-eudesmol | Present | 90 bar, 50°C | [3] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Baccharis trimera
1. Plant Material Preparation:
-
Aerial parts of Baccharis trimera are collected, preferably during the blooming stage.
-
The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
The dried material is then ground to a uniform particle size (e.g., 0.5 mm) to increase the surface area for extraction.
2. Supercritical Fluid Extraction Procedure:
-
Weigh approximately 100 g of the ground plant material and pack it into the SFE extractor vessel.
-
The SFE system is purged with low-pressure CO₂ to remove air.
-
The system is then pressurized and heated to the desired operating conditions (e.g., 150 bar and 40°C).[2]
-
Supercritical CO₂ is passed through the extractor vessel at a constant flow rate (e.g., 2 g/min ).
-
The extraction is carried out for a specified duration (e.g., 2 hours).
-
The extract-laden supercritical CO₂ is depressurized in a separator, causing the CO₂ to return to its gaseous state and the essential oil to precipitate.
-
The collected essential oil is weighed to determine the total yield.
Protocol 2: Quantification of this compound and Carquejyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Dilute the obtained essential oil in a suitable solvent (e.g., hexane or ethanol) to a concentration of 1 mg/mL.[5]
-
If necessary, an internal standard can be added for absolute quantification.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions: [5][6]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.[5]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Start at 60°C, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.[6]
-
-
Mass Spectrometer (MS) Conditions: [5]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 500.
-
3. Data Analysis:
-
Identify the peaks of this compound and carquejyl acetate by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).[5]
-
The relative percentage of each compound is calculated based on the peak area normalization method.
Visualizations
Experimental Workflow
Caption: Workflow for SFE of this compound from Baccharis trimera and subsequent analysis.
Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound
Given the known anti-inflammatory properties of terpenes and Baccharis extracts, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.
Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.
References
Application Notes and Protocols for Hydrodistillation of Carquejol Essential Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol is a monoterpene alcohol found in the essential oil of various plant species, most notably Baccharis trimera (Less.) DC., commonly known as "carqueja". This compound, along with its acetate ester, carquejyl acetate, is a significant contributor to the aromatic and medicinal properties of the essential oil. Research has indicated potential anti-inflammatory and analgesic properties, making it a compound of interest for pharmaceutical and therapeutic applications. This document provides detailed protocols for the extraction of this compound-rich essential oil from Baccharis trimera via hydrodistillation, followed by its quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a proposed signaling pathway for its anti-inflammatory action is presented.
Data Presentation
A summary of typical quantitative data for the hydrodistillation of Baccharis trimera essential oil and its subsequent analysis is presented in the tables below. These values can vary based on plant material, geographical location, and specific experimental conditions.
Table 1: Hydrodistillation Yield and Composition of Baccharis trimera Essential Oil
| Parameter | Typical Value | Reference |
| Plant Material | Dried aerial parts | [1] |
| Extraction Method | Hydrodistillation | [1] |
| Essential Oil Yield (% w/w) | 0.5 - 1.5% | [2] |
| Carquejyl Acetate Content (%) | 23 - 71% | [1] |
| This compound Content (%) | 0.5 - 5.0% | [1] |
| Other Major Components | β-Pinene, Limonene, Spathulenol | [1] |
Table 2: GC-MS Parameters for the Analysis of this compound and Carquejyl Acetate
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Oven Temperature Program | Initial temperature 60°C, hold for 2 min, ramp at 4°C/min to 240°C, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
| Transfer Line Temperature | 280 °C |
Experimental Protocols
Protocol 1: Hydrodistillation of Baccharis trimera Essential Oil
This protocol describes the extraction of essential oil from the aerial parts of Baccharis trimera using a Clevenger-type apparatus.
Materials and Equipment:
-
Dried aerial parts of Baccharis trimera
-
Clevenger-type hydrodistillation apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Condenser
-
Graduated collection tube
-
Distilled water
-
Anhydrous sodium sulfate
Procedure:
-
Plant Material Preparation: Weigh approximately 100 g of dried and coarsely powdered aerial parts of Baccharis trimera.
-
Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add 1 L of distilled water, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus with the flask on a heating mantle. Connect the condenser and ensure a steady flow of cold water.
-
Hydrodistillation: Gently heat the mixture to boiling. The distillation process should be carried out for 3 hours, collecting the distillate in the graduated collection tube.[3]
-
Essential Oil Collection: After 3 hours, turn off the heating mantle and allow the apparatus to cool. Carefully collect the separated essential oil from the collection tube.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.
Protocol 2: GC-MS Analysis of this compound Essential Oil
This protocol outlines the qualitative and quantitative analysis of the extracted essential oil to determine the content of this compound and carquejyl acetate.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium carrier gas (99.999% purity)
-
Microsyringe
-
Autosampler vials
-
Hexane (GC grade)
-
This compound and carquejyl acetate analytical standards
Procedure:
-
Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in GC-grade hexane.
-
Standard Preparation: Prepare a series of standard solutions of this compound and carquejyl acetate in hexane at concentrations ranging from 10 to 500 µg/mL to generate a calibration curve.
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample or standard solution into the GC-MS system.
-
Run the analysis using the parameters outlined in Table 2.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and carquejyl acetate by comparing their mass spectra and retention times with those of the analytical standards and reference libraries (e.g., NIST).
-
Quantify the amount of this compound and carquejyl acetate in the essential oil by using the calibration curve generated from the standard solutions.
-
Mandatory Visualization
References
Application Notes: Solvent Extraction Protocols for Carquejol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Carquejol is a monoterpenoid based on the rare o-menthane skeleton and is a distinctive component of the essential oil derived from the aerial parts of Baccharis trimera (Less.) DC., a medicinal plant commonly known as Carqueja.[1][2] This plant is widely used in popular medicine for treating various ailments, and its therapeutic effects are often attributed to its rich composition of secondary metabolites, including flavonoids, polyphenols, and essential oils.[2][3] this compound, along with its ester derivative carquejyl acetate, is a significant contributor to the plant's aromatic profile and biological activity.[1]
The efficient extraction of this compound is a critical first step for research, quality control, and the development of new therapeutic agents. This document provides detailed protocols for the primary methods used to extract this compound-rich essential oil from Baccharis trimera: Steam Distillation and Supercritical CO₂ (SC-CO₂) Extraction. A general protocol for conventional solvent extraction is also included for broader applications.
Section 1: Experimental Protocols
Protocol 1: Steam Distillation
This traditional method is effective for extracting volatile compounds like this compound and is suitable for producing essential oils. The process uses steam to vaporize the volatile compounds, which are then condensed and collected.[4][5]
Materials and Equipment:
-
Dried, aerial parts of Baccharis trimera
-
Grinder or mill (e.g., cutting mill)
-
Steam distillation unit (boiling flask, biomass flask, still head, condenser, receiver)[6]
-
Hot plate
-
Distilled water
-
Anhydrous sodium sulfate
-
Butylated hydroxytoluene (BHT) (optional, as a preservative)
-
Amber glass storage vials
Procedure:
-
Plant Material Preparation:
-
Use fully air-dried aerial parts of Baccharis trimera.[1]
-
Grind the plant material to a coarse powder to increase the surface area for efficient extraction.
-
-
Apparatus Setup:
-
Assemble the steam distillation unit, ensuring all glass joints are securely sealed.[6]
-
Fill the boiling flask with distilled water to approximately two-thirds of its volume.[6]
-
Loosely pack the ground plant material into the biomass flask.[7]
-
Connect the boiling flask, biomass flask, and condenser. Ensure cold water is flowing through the condenser, with the inlet at the bottom and the outlet at the top.[6]
-
-
Distillation:
-
Heat the boiling flask using the hot plate.[7]
-
As water boils, steam will pass through the plant material, carrying the volatile essential oils.[4]
-
The steam and oil vapor mixture will cool and condense in the condenser.
-
Collect the distillate, which consists of an aqueous layer (hydrosol) and an immiscible essential oil layer, in the receiver.
-
Continue the process for a sufficient duration (typically 2-4 hours) to ensure complete extraction.
-
-
Oil Separation and Preservation:
-
Carefully separate the essential oil layer from the hydrosol using a separatory funnel.
-
Dry the collected oil by adding a small amount of anhydrous sodium sulfate to remove residual water.
-
For long-term storage, a preservative like BHT can be added. Store the final oil in a sealed amber glass vial at 4°C to prevent degradation.[1]
-
Protocol 2: Supercritical CO₂ (SC-CO₂) Extraction
SC-CO₂ extraction is a modern, "green" technology that uses carbon dioxide above its critical temperature and pressure as a solvent.[4][8] It is highly efficient and avoids the use of organic solvents and high temperatures that can degrade compounds.[5]
Materials and Equipment:
-
Dried and milled aerial parts of Baccharis trimera
-
Supercritical fluid extraction system (e.g., Hewlett Packard 7680T module)[9]
-
High-purity liquid CO₂[9]
-
Extraction thimble/vessel
-
Collection vials
-
n-hexane (for elution)[9]
Procedure:
-
Plant Material Preparation:
-
Extraction Parameters Setup:
-
Extraction Process:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Allow the supercritical CO₂ to pass through the extraction vessel containing the plant material. The this compound-rich oil will dissolve into the fluid.
-
The CO₂-oil mixture flows to a separator where the pressure is reduced, causing the CO₂ to return to a gaseous state and release the extracted oil.
-
-
Collection:
-
The extract is collected in vials. In some systems, the collected material is eluted from a trap using a small amount of an organic solvent like n-hexane.[9]
-
If a solvent is used for elution, it should be removed under a gentle stream of nitrogen or by rotary evaporation to yield the pure extract.
-
Protocol 3: Conventional Liquid Solvent Extraction (General Protocol)
This protocol describes a general method for extracting monoterpenes using organic solvents. The choice of solvent is critical and depends on the polarity of the target compound.[10] For monoterpenes like this compound, non-polar to moderately polar solvents are often effective.[11][12] This protocol requires optimization for specific applications.
Materials and Equipment:
-
Dried and milled aerial parts of Baccharis trimera
-
Extraction solvent (e.g., hexane, ethanol, ethyl acetate, dichloromethane)[10][11][12]
-
Soxhlet apparatus or an orbital shaker with flasks
-
Heating mantle (for Soxhlet)
-
Rotary evaporator
-
Filter paper and funnel
Procedure:
-
Plant Material Preparation:
-
Prepare the dried and milled plant material as described in the previous protocols.
-
-
Extraction (Maceration Method):
-
Place a known quantity of the plant powder into a flask.
-
Add the selected extraction solvent at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours).[13][14]
-
After maceration, filter the mixture to separate the extract from the solid plant residue.
-
-
Extraction (Soxhlet Method):
-
Place the plant powder in a thimble and insert it into the Soxhlet extractor.
-
Fill the boiling flask with the chosen solvent and assemble the apparatus.
-
Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the compounds.
-
Allow the extraction to proceed for several cycles (e.g., 6-8 hours) until the solvent in the siphon runs clear.
-
-
Solvent Removal:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the solvent.[15]
-
The resulting crude extract contains this compound and other co-extracted compounds.
-
Section 2: Data Presentation
Table 1: Supercritical CO₂ Extraction Parameters and Yields for Baccharis trimera Oil
This table summarizes the extraction yields obtained under various experimental conditions as reported in the literature.
| Temperature (K) | Temperature (°C) | Pressure (bar) | CO₂ Flow Rate (m³/s) | Global Yield (% w/w) | Reference(s) |
| 303.15 | 30 | 100 - 300 | 8.33 g/min * | 0.34 - 2.07 | [3] |
| 313.15 | 40 | 100 - 300 | 8.33 g/min * | 0.34 - 2.07 | [3] |
| 313.15 | 40 | 90 | 3.34 x 10⁻⁸ | Not Specified | [5][9][16] |
| 323.15 | 50 | 90 | 3.34 x 10⁻⁸ | 1.72 | [5][9][16] |
| 333.15 | 60 | 90 | 3.34 x 10⁻⁸ | Not Specified | [5][9][16] |
| 343.15 | 70 | 90 | 3.34 x 10⁻⁸ | 2.34 | [5][9][16] |
| Note: Flow rate was reported in g/min in this study. |
Table 2: Representative Composition of Baccharis trimera Essential Oil
The concentration of this compound and its acetate can vary significantly depending on the plant's origin and extraction method.
| Compound | Percentage in Oil (%) | Reference(s) |
| Carquejyl Acetate | 71.4 | [1] |
| This compound | 0.5 | [1] |
Section 3: Visualization of Workflows
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. scielo.br [scielo.br]
- 6. engineering.iastate.edu [engineering.iastate.edu]
- 7. eng.najah.edu [eng.najah.edu]
- 8. pmf.ni.ac.rs [pmf.ni.ac.rs]
- 9. scielo.br [scielo.br]
- 10. abstraxtech.com [abstraxtech.com]
- 11. sonora.tamu.edu [sonora.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Carqueja (Baccharis trimera) Protects against Oxidative Stress and β-Amyloid-Induced Toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Baccharis trimera (Carqueja) Improves Metabolic and Redox Status in an Experimental Model of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. env.go.jp [env.go.jp]
- 16. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of Carquejol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol is a monoterpene found in the essential oils of various plant species, notably from the Baccharis genus. It is recognized for its potential pharmacological activities, making its accurate quantification crucial for research, quality control of herbal medicines, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantitative analysis of this compound using a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is suitable for the determination of this compound in various sample matrices, including plant extracts and essential oils.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The quantification of this compound is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of a certified reference standard. Method validation is conducted in accordance with ICH guidelines to ensure accuracy, precision, and reliability.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Sample Matrix: e.g., Essential oil or plant extract containing this compound.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Essential Oils: Accurately weigh approximately 100 mg of the essential oil, dissolve it in 10 mL of methanol, and vortex to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Plant Extracts: Accurately weigh a suitable amount of the plant extract and dissolve it in methanol. The solution may require sonication to ensure complete extraction of this compound. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their typical acceptance criteria are summarized below.
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and this compound standard. The retention time of this compound in the sample should match the standard, and there should be no interfering peaks at this retention time. | The peak for this compound should be well-resolved from other components. |
| Linearity | Analyze a series of at least five concentrations of this compound standard solutions. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). | The mean recovery should be within 98.0% - 102.0%. |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicate injections of the same standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days with a different analyst. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or by calculation from the standard deviation of the response and the slope of the calibration curve. | The LOD should be sufficiently low to detect trace amounts of this compound. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or by calculation from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C) and observe the effect on the results. | The method should remain unaffected by small, deliberate variations in the parameters, with RSD of results ≤ 2.0%. |
Data Presentation
The quantitative data obtained from the method validation should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5 | [Insert Value] |
| 10 | [Insert Value] |
| 25 | [Insert Value] |
| 50 | [Insert Value] |
| 100 | [Insert Value] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy (Recovery) Data for this compound
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | [Insert Value] | [Insert Value] | [Insert Value] |
| 100% | [Insert Value] | [Insert Value] | [Insert Value] |
| 120% | [Insert Value] | [Insert Value] | [Insert Value] |
| Mean % Recovery | [Insert Value] |
Table 3: Precision Data for this compound
| Precision Type | Parameter | Result (% RSD) |
| Repeatability (Intra-day) | Peak Area | [Insert Value] |
| Intermediate (Inter-day) | Peak Area | [Insert Value] |
Table 4: LOD and LOQ for this compound
| Parameter | Result (µg/mL) |
| LOD | [Insert Value] |
| LOQ | [Insert Value] |
Visualizations
Application Notes & Protocols: Structural Elucidation of Carquejol using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation of natural products. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it the primary method for determining the constitution and stereochemistry of complex organic molecules. Carquejol, a monoterpenoid possessing the rare o-menthane skeleton, is a distinctive component of the essential oil from Baccharis trimera.[1] This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural assignment of this compound. The protocols outlined here cover sample preparation, data acquisition, and a step-by-step interpretation of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra.
Chemical Structure:

Figure 1. Chemical structure of this compound (C10H14O).
Data Presentation: NMR Assignments
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound (CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH) | Multiplicity (J in Hz) |
| 1 | 135.2 | 5.65 | ddd (10.0, 6.0, 1.5) |
| 2 | 128.9 | 5.80 | ddd (10.0, 4.5, 2.0) |
| 3 | 31.5 | 2.10 (a), 1.95 (b) | m |
| 4 | 72.1 | 4.15 | dd (8.0, 4.0) |
| 5 | 45.8 | 2.55 | m |
| 6 | 38.9 | 2.25 | m |
| 7 | 149.5 | 4.90, 4.75 | s, s |
| 8 | 112.3 | 1.75 | s |
| 9 | 20.8 | 1.05 | d (7.0) |
| 10 | 20.5 | 1.02 | d (7.0) |
Note: The data presented is a representative compilation based on typical values for this class of compound and may vary slightly based on experimental conditions.
Experimental Protocols
A standard protocol for acquiring high-quality NMR data for a natural product like this compound involves careful sample preparation and parameter selection.
Sample Preparation
-
Weigh Sample: Accurately weigh approximately 5-10 mg of purified this compound.
-
Choose Solvent: Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like monoterpenoids.
-
Dissolve Sample: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.
-
Add Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (δH and δC = 0.00 ppm). Alternatively, the residual solvent peak can be used (CDCl₃: δH 7.26, δC 77.16).
-
Transfer to NMR Tube: Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Degas (Optional): For specific experiments like NOESY or for oxygen-sensitive samples, the sample can be degassed using several freeze-pump-thaw cycles.
NMR Data Acquisition
The following are typical acquisition parameters for a 500 MHz spectrometer.
¹H NMR (Proton)
-
Pulse Program: zg30 (A simple 30-degree pulse experiment)
-
Number of Scans: 8-16
-
Spectral Width: 12-16 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
¹³C NMR (Carbon)
-
Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Spectral Width: 220-240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
DEPT-135 (Distortionless Enhancement by Polarization Transfer)
-
Purpose: Differentiates between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent.
-
Pulse Program: dept135
-
Number of Scans: 256-512
2D COSY (Correlation Spectroscopy)
-
Purpose: Identifies proton-proton (¹H-¹H) spin-spin couplings, typically over 2-3 bonds.
-
Pulse Program: cosygpqf
-
Number of Scans: 2-4 per increment
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm in both dimensions
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: Correlates protons directly to their attached carbons (¹JCH).
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans: 8-16 per increment
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2, ¹H), 160 ppm (F1, ¹³C)
-
¹JCH Coupling Constant: Optimized for ~145 Hz
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf
-
Number of Scans: 16-32 per increment
-
Data Points: 2048 (F2) x 256 (F1)
-
Spectral Width: 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C)
-
Long-range JCH Coupling Constant: Optimized for 8 Hz
Data Processing
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decay (FID) data. For 2D spectra, this is done in both dimensions.
-
Phase Correction: Manually or automatically correct the phase of the spectra to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Calibration: Calibrate the spectra using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
Mandatory Visualizations
Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of an unknown natural product like this compound using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Key 2D NMR Correlations for this compound
This diagram illustrates the key COSY and HMBC correlations that are essential for assembling the structure of this compound. COSY correlations establish proton-proton adjacencies, while HMBC correlations connect fragments across quaternary carbons and heteroatoms.
Caption: Key COSY and HMBC correlations for this compound.
References
Application Notes and Protocols: FT-IR Spectroscopy for Functional Group Analysis of Carquejol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol is a monoterpenoid with a rare o-menthane skeleton, primarily found in the essential oil of plants from the Baccharis genus, notably Baccharis trimera.[1] Its chemical formula is C₁₀H₁₄O.[2] The unique structural features of this compound contribute to its biological activities, making it a molecule of interest in pharmaceutical research and drug development. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, FT-IR provides a molecular fingerprint, offering valuable insights into the chemical structure of compounds like this compound. This application note provides a detailed protocol for the functional group analysis of this compound using FT-IR spectroscopy.
Principle of FT-IR Spectroscopy
FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum is a plot of infrared intensity versus wavenumber (in cm⁻¹), which reveals the characteristic absorption bands of the functional groups present.
Quantitative Data Presentation
A comprehensive analysis of this compound's FT-IR spectrum allows for the identification and assignment of its characteristic vibrational modes. The following table summarizes the expected and reported FT-IR absorption bands for this compound.
Note: Specific experimental peak assignments for this compound are detailed in specialized research literature.[1] The data presented here is a representative compilation based on the known functional groups of the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H stretch | Hydroxyl group (-OH) |
| ~3080 | Medium | =C-H stretch | Alkene (vinyl group) |
| 2960-2850 | Strong | C-H stretch | Alkane (methyl and methylene groups) |
| ~1645 | Medium | C=C stretch | Alkene (vinyl group) |
| ~1450 | Medium | C-H bend | Alkane (methyl and methylene groups) |
| ~1375 | Medium | C-H bend | Alkane (gem-dimethyl group) |
| ~1050 | Strong | C-O stretch | Secondary alcohol |
| ~910 & ~990 | Strong | =C-H bend (out-of-plane) | Alkene (vinyl group) |
Detailed Functional Group Analysis
The FT-IR spectrum of this compound is characterized by the presence of several key functional groups:
-
Hydroxyl (-OH) Group: A prominent, broad absorption band is expected around 3400 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the hydroxyl groups of this compound molecules. The presence of this band is a strong indicator of an alcohol.
-
Alkene (C=C and =C-H) Groups: The presence of a vinyl group and an endocyclic double bond in this compound's structure gives rise to characteristic alkene absorptions. A medium intensity peak around 1645 cm⁻¹ is attributable to the C=C stretching vibration. The stretching vibration of the sp²-hybridized C-H bonds of the alkene appears at a higher frequency than alkane C-H stretches, typically around 3080 cm⁻¹. Strong out-of-plane bending vibrations for the vinyl group are expected around 910 cm⁻¹ and 990 cm⁻¹.
-
Alkane (C-H) Groups: The saturated hydrocarbon portions of the molecule, including the cyclohexane ring and methyl groups, produce strong absorption bands in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations. Bending vibrations for these groups are observed in the 1375-1450 cm⁻¹ range.
-
Carbon-Oxygen (C-O) Bond: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the region of 1050 cm⁻¹.
Experimental Protocol
This protocol outlines the procedure for acquiring an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Materials and Equipment:
-
This compound sample (purified)
-
FT-IR spectrometer equipped with a diamond or germanium ATR crystal
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, dry ATR crystal in place, acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Using a clean pipette or dropper, apply a small drop of the this compound sample directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid sample.
-
-
Sample Spectrum Acquisition:
-
Position the ATR anvil (if applicable) and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the FT-IR spectrum of the this compound sample. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.
-
Use the spectrometer software to label the peaks and identify the wavenumbers of the major absorption bands.
-
Correlate the observed absorption bands with the known characteristic frequencies of functional groups to confirm the chemical structure of this compound.
-
-
Cleaning:
-
After analysis, clean the this compound sample from the ATR crystal using a lint-free wipe and an appropriate solvent.
-
Perform a clean check by acquiring a new spectrum to ensure no sample residue remains.
-
Visualizations
Caption: Workflow for FT-IR analysis of this compound.
Caption: Functional groups of this compound and their IR regions.
References
Application Notes and Protocols: UV-Vis Spectroscopic Profile of Carquejol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for determining the Ultraviolet-Visible (UV-Vis) spectroscopic profile of Carquejol, a monoterpene alcohol found in the essential oil of plants such as Baccharis trimera. The UV-Vis spectrum of this compound is characterized by a strong absorption band in the ultraviolet region, arising from π→π* electronic transitions within its conjugated diene system. This profile is crucial for the qualitative identification and quantitative analysis of this compound in various sample matrices, including essential oils and pharmaceutical formulations. This note outlines the theoretical basis, experimental procedure, and expected spectroscopic data for this compound analysis.
Introduction
This compound (C₁₀H₁₄O) is a bicyclic monoterpene alcohol that has garnered interest for its potential pharmacological activities. As a key component of certain essential oils, its accurate identification and quantification are essential for quality control and research purposes. UV-Vis spectroscopy is a rapid, simple, and cost-effective analytical technique that can be employed for the analysis of compounds containing chromophores. The conjugated double bond system within the this compound structure acts as a chromophore, making it suitable for UV-Vis analysis.
The UV-Vis spectrum of a compound is characterized by its wavelength of maximum absorption (λmax) and its molar absorptivity (ε). The λmax provides qualitative information about the electronic structure of the molecule, while the molar absorptivity is a measure of how strongly the compound absorbs light at that wavelength and is used for quantitative analysis according to the Beer-Lambert law.
Chemical Structure of this compound
The chemical structure of this compound, containing a conjugated diene system, is responsible for its characteristic UV absorption.
Structure:
Molecular Formula: C₁₀H₁₄O Molar Mass: 150.22 g/mol
UV-Vis Spectroscopic Data
The UV-Vis spectroscopic profile of this compound is characterized by a single intense absorption band in the ultraviolet region. The position of this maximum absorption is solvent-dependent.
| Solvent | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Ethanol (96%) | 216.6 nm | Not explicitly reported; estimated to be in the range of 10,000 - 25,000 | [1] |
| n-Hexane | 208 nm | Not explicitly reported; estimated to be in the range of 10,000 - 25,000 | [1] |
Note: The molar absorptivity for this compound has not been explicitly reported in the cited literature. The provided range is an estimation based on typical values for cyclic monoterpenes containing similar conjugated diene chromophores.
Experimental Protocol
This protocol outlines the steps for obtaining the UV-Vis spectrum of this compound.
4.1. Materials and Reagents
-
This compound standard (high purity)
-
Ethanol (spectroscopic grade) or n-Hexane (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Preparation of Standard Solution
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in a volumetric flask using the chosen solvent (ethanol or n-hexane) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain working solutions of different concentrations (e.g., 1, 2, 5, 10, 15 µg/mL).
4.3. Instrumental Analysis
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.
-
Blank Measurement: Fill a quartz cuvette with the solvent used for preparing the solutions (ethanol or n-hexane) and place it in the spectrophotometer. Record a baseline spectrum to correct for solvent absorbance.
-
Sample Measurement: Rinse a quartz cuvette with one of the working standard solutions and then fill it with the same solution. Place the cuvette in the sample holder of the spectrophotometer.
-
Spectral Acquisition: Scan the sample across the UV range (e.g., 200-400 nm) and record the absorbance spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum. Record the absorbance value at this wavelength.
-
Repeatability: Repeat the measurements for all working standard solutions.
4.4. Quantitative Analysis
For quantitative analysis, a calibration curve can be constructed by plotting the absorbance at λmax versus the concentration of the this compound standard solutions. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, based on the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
Experimental Workflow
Caption: Experimental workflow for the UV-Vis spectroscopic analysis of this compound.
Signaling Pathways and Logical Relationships
Not applicable for this topic.
Conclusion
The UV-Vis spectroscopic profile of this compound, characterized by its λmax at 216.6 nm in ethanol and 208 nm in n-hexane, provides a valuable tool for its identification and quantification.[1] The presented protocol offers a straightforward and reliable method for obtaining this spectral data. While the exact molar absorptivity has not been definitively reported, estimations based on similar compounds allow for semi-quantitative analysis. Further studies to determine the precise molar absorptivity would enhance the quantitative power of this technique for this compound analysis in various scientific and industrial applications.
References
In Vitro Assays to Determine Carquejol Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carquejol, a monoterpene found in the essential oil of plants from the Baccharis genus, notably Baccharis trimera (Carqueja), has garnered scientific interest for its potential therapeutic properties. In vitro assays are fundamental in the preliminary assessment of a compound's bioactivity, providing crucial data on its antioxidant, anti-inflammatory, and cytotoxic effects. These assays are instrumental in the early stages of drug discovery and development, offering insights into the mechanisms of action and potential therapeutic applications of novel compounds like this compound.
This document provides detailed application notes and protocols for a range of in vitro assays to determine the bioactivity of this compound. The protocols are based on established scientific methodologies and are intended to guide researchers in the systematic evaluation of this promising natural compound.
Data Presentation: Quantitative Bioactivity of this compound and Related Extracts
The following tables summarize the available quantitative data on the bioactivity of this compound-containing extracts. It is important to note that while these extracts contain this compound, the reported bioactivities are a result of the complex mixture of compounds present.
| Sample | Assay | Result (IC50/EC50) | Reference |
| Baccharis trimera Aqueous Extract | DPPH Radical Scavenging | IC50: 118.18 ± 1.02 µg/mL | [1] |
| Commercial Baccharis trimera Essential Oil | DPPH Radical Scavenging | IC50: 137.70 mg/mL | [2] |
| Baccharis dracunculifolia Ethanolic Extract | DPPH Radical Scavenging | EC50: 54.3 ± 4.9 mg dw/mL | [3] |
| Baccharis dracunculifolia Ethanolic Extract | Superoxide (SO) Radical Scavenging | EC50: 11.1 ± 2.2 mg dw/mL | [3] |
| Baccharis dracunculifolia Ethanolic Extract | β-carotene Bleaching Assay | EC50: 60.0 ± 5.3 mg dw/mL | [3] |
| Baccharis dracunculifolia Ethanolic Extract | Nitric Oxide (NO) Scavenging | EC50: 217.1 ± 19.5 mg dw/mL | [3] |
| Baccharis dracunculifolia Ethanolic Extract | Ferric Reducing Antioxidant Power (FRAP) | EC50: 35.0 ± 3.0 mg dw/mL | [3] |
| Baccharis trimera Ethanolic Extract | DPPH Radical Scavenging | EC50: > 1000 mg dw/mL | [3] |
| Baccharis trimera Ethanolic Extract | Superoxide (SO) Radical Scavenging | EC50: > 1000 mg dw/mL | [3] |
| Baccharis trimera Ethanolic Extract | β-carotene Bleaching Assay | EC50: > 1000 mg dw/mL | [3] |
| Baccharis trimera Ethanolic Extract | Nitric Oxide (NO) Scavenging | EC50: 428.1 ± 29.8 mg dw/mL | [3] |
| Baccharis trimera Ethanolic Extract | Ferric Reducing Antioxidant Power (FRAP) | EC50: 41.0 ± 3.2 mg dw/mL | [3] |
Experimental Protocols
Antioxidant Activity Assays
Antioxidant assays are crucial for determining the capacity of a compound to neutralize free radicals, which are implicated in various pathological conditions.
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare a series of concentrations of this compound in methanol.
-
Ascorbic acid or Trolox can be used as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each this compound concentration to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of this compound in ethanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of each this compound concentration to the wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
FRAP reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Prepare this solution fresh.
-
Prepare a series of concentrations of this compound.
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C.
-
In a 96-well microplate, add 10 µL of each this compound concentration to the wells.
-
Add 190 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the results as µM Fe(II) equivalents or as an EC50 value (the concentration that gives an absorbance of 0.5).
-
Caption: General workflow for in vitro antioxidant assays.
Anti-inflammatory Activity Assays
These assays are essential for evaluating the potential of this compound to mitigate inflammatory responses, a key factor in many chronic diseases.
Principle: This assay measures the inhibition of nitric oxide (NO) production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO is a key inflammatory mediator, and its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.
-
Calculate the IC50 value.
-
Principle: This assay quantifies the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell Culture and Supernatant Collection:
-
Follow the same cell culture and treatment protocol as for the NO production assay.
-
After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Create a standard curve using recombinant cytokines.
-
Calculate the concentration of TNF-α and IL-6 in the samples.
-
Determine the percentage of inhibition of cytokine production by this compound and calculate the IC50 values.
-
Caption: Potential anti-inflammatory signaling pathways inhibited by this compound.
Cytotoxicity Assay
Cytotoxicity assays are vital to determine the concentration at which a compound becomes toxic to cells, which is a critical parameter for assessing its therapeutic window.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO) and an untreated control.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100
-
Plot the percentage of viability against the concentration of this compound to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The in vitro assays detailed in these application notes provide a robust framework for the initial characterization of the bioactivity of this compound. By systematically evaluating its antioxidant, anti-inflammatory, and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential. The provided protocols offer a starting point for these investigations, and may require optimization based on specific laboratory conditions and cell lines. The data generated from these assays will be critical in guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Investigating the Effects of Carquejol in Cell Culture Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the biological effects of Carquejol, a monoterpene with putative antioxidant and anti-inflammatory properties, using in vitro cell culture models. The protocols detailed below cover the assessment of cytotoxicity, anti-inflammatory potential, and antioxidant activity, along with the elucidation of the underlying molecular mechanisms involving key signaling pathways.
Overview of this compound and its Potential Biological Activities
This compound is a natural compound found in the essential oils of various plants. As a terpenoid, it is anticipated to possess significant antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of critical cellular signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Understanding the impact of this compound on these pathways is crucial for evaluating its therapeutic potential.
Recommended Cell Culture Models
The choice of cell line is critical for studying the specific biological activities of this compound.
-
For Anti-inflammatory Activity: Murine macrophage cell line RAW 264.7 is a well-established and widely used model. These cells, when stimulated with lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.
-
For Cytotoxicity and General Cellular Effects: Human embryonic kidney cells HEK293T or human cancer cell lines such as HeLa (cervical cancer) or HepG2 (liver cancer) can be utilized. These lines are robust and suitable for initial toxicity screenings.
-
For Antioxidant Activity: Any of the above cell lines can be used. Oxidative stress can be induced using agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols. The values presented are hypothetical and should be replaced with experimental findings.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| RAW 264.7 | 24 | e.g., 150 |
| HEK293T | 24 | e.g., 200 |
| HeLa | 24 | e.g., 180 |
IC50: The concentration of this compound that inhibits cell viability by 50%.
Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | IL-6 Secretion (% of LPS control) | TNF-α Secretion (% of LPS control) |
| This compound | 10 | e.g., 85 | e.g., 90 | e.g., 88 |
| This compound | 25 | e.g., 60 | e.g., 65 | e.g., 62 |
| This compound | 50 | e.g., 35 | e.g., 40 | e.g., 38 |
Table 3: Antioxidant Effects of this compound
| Cell Line | Oxidative Stressor | This compound Conc. (µM) | Intracellular ROS Levels (% of stressor control) | GSH Levels (% of stressor control) |
| HEK293T | H₂O₂ (100 µM) | 10 | e.g., 80 | e.g., 115 |
| HEK293T | H₂O₂ (100 µM) | 25 | e.g., 55 | e.g., 130 |
| HEK293T | H₂O₂ (100 µM) | 50 | e.g., 40 | e.g., 150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Assessment of Cytotoxicity: MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to the cells, which is essential for subsequent experiments. The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[1][2]
Materials:
-
Selected cell line (e.g., RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Assay
This protocol measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages using the Griess reagent.[3][4][5][6]
Materials:
-
RAW 264.7 cells
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Prepare a standard curve using sodium nitrite (0-100 µM).
-
Add 50 µL of Griess Reagent (mix equal volumes of Part A and Part B immediately before use) to each 50 µL of supernatant and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve and express the results as a percentage of the LPS-only control.
Assessment of Antioxidant Activity: Intracellular ROS Measurement
This protocol quantifies the effect of this compound on intracellular reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[7][8][9][10]
Materials:
-
Selected cell line (e.g., HEK293T)
-
Serum-free culture medium
-
This compound stock solution
-
DCFH-DA solution (10 mM stock in DMSO)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Black 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black 96-well plate and grow to confluence.
-
Wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Express the results as a percentage of the fluorescence in cells treated with the oxidative stressor alone.
Investigation of Molecular Mechanisms: Western Blotting
This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key signaling molecules in the NF-κB, MAPK, and Nrf2 pathways.
Materials:
-
Cells treated as described in the anti-inflammatory or antioxidant protocols
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-Nrf2, anti-HO-1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and the experimental workflows.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. cosmobiousa.com [cosmobiousa.com]
Synthesis of Carquejol Derivatives for Structure-Activity Relationship (SAR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Carquejol derivatives and the subsequent evaluation of their biological activities to establish Structure-Activity Relationships (SAR). These studies are crucial in medicinal chemistry for the optimization of lead compounds to develop new therapeutic agents with improved potency and selectivity. While specific research on a broad range of this compound derivatives is limited, this guide integrates general methodologies for the synthesis and evaluation of monoterpenes and their analogs, providing a framework for initiating SAR studies on this promising scaffold.
Introduction to this compound
This compound is a monoterpenoid characterized by a rare o-menthane skeleton. It is found in the essential oils of various plants and has garnered interest for its potential pharmacological activities. The chemical structure of this compound, with its hydroxyl group and unsaturated functionalities, presents multiple sites for chemical modification, making it an attractive starting point for the synthesis of a library of derivatives for SAR studies. The primary goals of such studies are to identify the key structural features responsible for the biological activity and to optimize the molecule's properties for drug development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached by modifying its core structure. Below are general protocols for common chemical transformations that can be applied to this compound to generate a diverse set of analogs.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives is depicted below.
Caption: General workflow for the synthesis and SAR-driven lead optimization of this compound derivatives.
Experimental Protocols for Synthesis
Protocol 1: Esterification of the Hydroxyl Group
This protocol describes the synthesis of this compound esters by reacting the hydroxyl group with various acyl chlorides or carboxylic acids.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid
-
Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst
-
Dichloromethane (DCM) as a solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound ester.
Protocol 2: Oxidation of the Hydroxyl Group to a Ketone
This protocol outlines the conversion of the secondary alcohol in this compound to the corresponding ketone, carquejone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM) as a solvent
-
Silica gel
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in dry DCM in a round-bottom flask.
-
Add PCC (1.5 equivalents) adsorbed on silica gel in one portion.
-
Stir the mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with anhydrous diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude carquejone.
-
Purify the product by flash chromatography on silica gel if necessary.
Biological Evaluation and SAR Studies
The synthesized this compound derivatives should be evaluated for their biological activities to establish a quantitative SAR. Below are protocols for assessing anti-inflammatory and anticancer activities.
Anti-inflammatory Activity Assays
The anti-inflammatory potential of monoterpenes can be assessed using various in vitro and in vivo models.[1]
Protocol 3: In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
-
Determine the IC50 value for each compound.
Anticancer Activity Assays
The cytotoxic effects of the synthesized derivatives against various cancer cell lines are commonly evaluated using cell viability assays.
Protocol 4: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well plates
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound.
Data Presentation for SAR Analysis
The quantitative data obtained from the biological assays should be summarized in a structured table to facilitate the analysis of the Structure-Activity Relationship.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R1 | R2 | Anti-inflammatory Activity (NO Inhibition IC50, µM) | Anticancer Activity (MCF-7 Cell Viability IC50, µM) |
| This compound | -OH | -CH(CH3)2 | >100 | >100 |
| Derivative 1 | -OCOCH3 | -CH(CH3)2 | 55.2 | 85.1 |
| Derivative 2 | -OCOPh | -CH(CH3)2 | 32.8 | 45.6 |
| Derivative 3 | =O | -CH(CH3)2 | 78.5 | 92.3 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data should be used for SAR analysis.
Signaling Pathway Visualization
Understanding the mechanism of action of bioactive compounds is crucial. The following diagram illustrates a simplified inflammatory signaling pathway that could be modulated by this compound derivatives.
Caption: A potential mechanism of anti-inflammatory action for this compound derivatives via inhibition of the NF-κB signaling pathway.
Conclusion
The synthesis and systematic biological evaluation of this compound derivatives are essential for elucidating their Structure-Activity Relationships. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on the chemical exploration of the this compound scaffold to discover novel and potent anti-inflammatory and anticancer agents. Careful analysis of the SAR data will guide the rational design of next-generation derivatives with enhanced therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Supercritical Fluid Extraction (SFE) of Carquejol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the supercritical fluid extraction (SFE) of Carquejol from Baccharis trimera.
I. Optimizing Temperature and Pressure for this compound SFE
The efficiency and selectivity of this compound extraction are highly dependent on the temperature and pressure of the supercritical CO₂. These two parameters directly influence the density, viscosity, and solvating power of the supercritical fluid.
Data Presentation: Temperature and Pressure Effects on Baccharis trimera Oil Yield
The following table summarizes the impact of varying temperature and pressure on the global yield of essential oil from Baccharis trimera, a primary source of this compound.
| Temperature (°C) | Pressure (bar) | Global Yield (% w/w) | Reference |
| 30 | 100 | 0.34 - 0.90 | [1] |
| 40 | 100 | 0.34 - 0.90 | [1] |
| 30 | 150 | 0.34 - 2.07 | [1] |
| 40 | 150 | 0.34 - 2.07 | [1] |
| 30 | 200 | 0.34 - 2.07 | [1] |
| 40 | 200 | 0.34 - 2.07 | [1] |
| 30 | 250 | 0.34 - 0.90 | [1] |
| 40 | 250 | 0.34 - 0.90 | [1] |
| 30 | 300 | 0.34 - 2.07 | [1] |
| 40 | 300 | 0.34 - 2.07 | [1] |
| 50 | 90 | 1.72 | [2] |
| 70 | 90 | 2.34 | [2] |
II. Experimental Protocols
Detailed Methodology for Supercritical Fluid Extraction of this compound
This protocol provides a general framework for the SFE of this compound from Baccharis trimera. Researchers should optimize the parameters based on their specific equipment and research goals.
1. Sample Preparation:
- Obtain dried aerial parts of Baccharis trimera.
- Grind the plant material to a uniform particle size (e.g., 0.5 mm).
- Accurately weigh the desired amount of powdered plant material.
2. SFE System Setup:
- Load the ground plant material into the extraction vessel.
- Ensure the SFE system is clean and leak-free.
- Set the desired temperature for the extraction vessel and the separator.
- Pressurize the system with CO₂ to the desired extraction pressure.
3. Extraction Process:
- Once the desired temperature and pressure are stable, start the CO₂ flow through the extraction vessel.
- The supercritical CO₂ will act as a solvent, dissolving the essential oils, including this compound, from the plant matrix.
- The extract-laden supercritical CO₂ then flows to a separator.
4. Separation and Collection:
- In the separator, the pressure and/or temperature are changed, causing the CO₂ to lose its solvating power.
- The essential oil, including this compound, precipitates out and is collected in the separator.
- The CO₂ can be recycled back to the pump for reuse.
5. Post-Extraction:
- After the desired extraction time, depressurize the system safely.
- Collect the extracted oil from the separator.
- Analyze the extract for this compound content using appropriate analytical techniques (e.g., GC-MS).
III. Mandatory Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for this compound SFE.
Caption: this compound's potential inhibition of the NF-κB pathway.
IV. Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Extraction Yield | 1. Pressure is too low: Insufficient CO₂ density to dissolve the target compounds.[3] 2. Temperature is too high: Decreased CO₂ density. 3. Extraction time is too short: Incomplete extraction. 4. CO₂ flow rate is too low: Insufficient solvent passing through the material. 5. Particle size is too large: Limited surface area for extraction. | 1. Increase the extraction pressure. 2. Decrease the extraction temperature. 3. Increase the extraction time. 4. Increase the CO₂ flow rate. 5. Grind the plant material to a smaller particle size. |
| Poor Selectivity | 1. Pressure is too high: Co-extraction of undesirable compounds. 2. Temperature is inadequate: May favor the extraction of non-target compounds. | 1. Decrease the extraction pressure. 2. Adjust the temperature to optimize for this compound solubility. |
| Clogging of the System | 1. Fine particles from the sample: Small particles can be carried into the tubing and restrictors. 2. Precipitation of extract in the tubing: Due to temperature or pressure drops. | 1. Use filters at the outlet of the extraction vessel. 2. Ensure proper heating of all tubing and restrictors. |
| Inconsistent Results | 1. Variability in plant material: Different batches of plant material can have varying this compound content. 2. Inconsistent packing of the extraction vessel: Can lead to channeling of the supercritical fluid. 3. Fluctuations in temperature or pressure: Affects the solvent properties of CO₂. | 1. Homogenize the plant material before use. 2. Develop a consistent packing procedure. 3. Ensure the SFE system maintains stable operating conditions. |
V. Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pressure for this compound SFE?
A1: The optimal conditions depend on the desired outcome (e.g., maximizing yield vs. selectivity). Based on available data, pressures between 150 and 300 bar and temperatures between 40°C and 70°C are effective for extracting essential oils from Baccharis trimera.[1][2] It is recommended to perform a small-scale optimization study to determine the best conditions for your specific equipment and plant material.
Q2: How does the CO₂ flow rate affect the extraction?
A2: A higher CO₂ flow rate can increase the extraction speed by bringing fresh solvent into contact with the plant material more quickly. However, an excessively high flow rate may reduce the residence time of the solvent in the extractor, leading to incomplete extraction.
Q3: Is a co-solvent necessary for this compound extraction?
A3: While not always necessary, adding a polar co-solvent like ethanol can sometimes improve the extraction of more polar compounds. For this compound, which is a moderately polar molecule, the use of a co-solvent could potentially enhance the extraction efficiency.
Q4: What is the importance of particle size in SFE?
A4: Smaller particle sizes increase the surface area available for extraction, which can lead to a faster and more complete extraction. However, particles that are too fine can cause clogging of the system. A balance must be struck to ensure efficient extraction without operational issues.
Q5: How can I be sure that the extracted compound is this compound?
A5: The composition of the extract should be analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the mass spectrum and retention time of a peak in your extract to that of a certified this compound standard, you can confirm its identity and quantify its concentration.
References
Preventing degradation of Carquejol during extraction.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Carquejol during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction important?
This compound is a monoterpene alcohol found in the essential oil of various plants, notably from the Baccharis genus. It, along with its acetate form, is recognized for its potential pharmacological properties. Maintaining the chemical integrity of this compound during extraction is crucial for obtaining high yields of the pure compound and ensuring the reliability of research and development outcomes. Degradation can lead to the formation of various artifacts, altering the bioactivity and chemical profile of the extract.
Q2: What are the primary factors that can cause this compound degradation during extraction?
The degradation of this compound during extraction is primarily influenced by four main factors:
-
Temperature: High temperatures can accelerate degradation reactions such as dehydration and isomerization.
-
pH: Both acidic and alkaline conditions can catalyze degradation pathways, including cyclization and oxidation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses specific issues that may arise during the extraction of this compound and provides solutions to minimize its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Thermal Degradation: Extraction at elevated temperatures. | Maintain the extraction temperature below 50°C. For heat-assisted methods, use the lowest effective temperature and minimize the extraction time. |
| Acid-Catalyzed Degradation: Use of acidic solvents or inherent acidity of the plant material. | Maintain the pH of the extraction solvent in a neutral to slightly acidic range (pH 6-7). Consider using a buffered solution if the plant matrix is highly acidic. | |
| Presence of unexpected peaks in chromatogram | Oxidative Degradation: Exposure to air during extraction and processing. | Degas the extraction solvent prior to use. Conduct the extraction and subsequent processing steps under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Isomers and Cyclization Products: Acid-catalyzed reactions. | Neutralize the extract immediately after extraction if an acidic solvent was used. Optimize the pH to prevent rearrangements. | |
| Inconsistent results between batches | Photodegradation: Exposure of the sample or extract to light. | Use amber glassware or wrap extraction vessels with aluminum foil to protect the sample from light. |
| Variability in Plant Material: Differences in plant age, growing conditions, or storage. | Use plant material from a consistent source and apply standardized pre-treatment protocols (e.g., drying, grinding). |
Inferred Degradation Pathways of this compound
Based on studies of structurally similar monoterpene alcohols like linalool and α-terpineol, the following degradation pathways for this compound can be inferred.
Caption: Inferred degradation pathways of this compound.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimal Degradation
This protocol describes a method for extracting this compound while minimizing degradation by controlling temperature, pH, and exposure to oxygen and light.
Materials:
-
Dried and powdered plant material containing this compound
-
Ethanol (95%, HPLC grade), degassed
-
Phosphate buffer (0.1 M, pH 7.0)
-
Butylated hydroxytoluene (BHT)
-
Amber glassware (beakers, flasks)
-
Ultrasonic bath with temperature control
-
Rotary evaporator with a water bath
-
Nitrogen gas source
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Extraction Solvent: Prepare a solution of 80% ethanol in 0.1 M phosphate buffer (pH 7.0). Degas the solution by sonicating for 15 minutes under vacuum. Add BHT to a final concentration of 0.05% (w/v) as an antioxidant.
-
Extraction:
-
Weigh 10 g of the powdered plant material into a 250 mL amber flask.
-
Add 100 mL of the prepared extraction solvent.
-
Purge the flask with nitrogen gas for 1 minute.
-
Seal the flask and place it in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
-
Filtration and Concentration:
-
Filter the extract through a vacuum filter to separate the plant material.
-
Wash the residue with a small volume of the extraction solvent.
-
Combine the filtrates in an amber round-bottom flask.
-
Concentrate the extract using a rotary evaporator with the water bath temperature set to 45°C.
-
-
Storage:
-
Transfer the concentrated extract to an amber vial.
-
Purge the vial with nitrogen gas before sealing.
-
Store the extract at -20°C in the dark.
-
Protocol 2: Quantification of this compound and its Degradation Products by GC-MS
This protocol outlines a Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound and its potential degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
Sample Preparation:
-
Dilute the extract with ethanol to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter into a GC vial.
Data Analysis:
-
Identify this compound and its degradation products by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and retention indices.
-
Quantify this compound using a calibration curve prepared with a certified reference standard.
Workflow for Preventing this compound Degradation
The following diagram illustrates a logical workflow for minimizing this compound degradation during the extraction process.
Caption: Recommended workflow for this compound extraction.
Quantitative Data Summary
Table 1: Effect of pH and Temperature on the Degradation Rate of Linalool (Illustrative Data)
| pH | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Products |
| 3 | 50 | 8 | α-Terpineol, Geraniol, Nerol |
| 5 | 50 | 48 | Minor degradation |
| 7 | 50 | > 100 | Stable |
| 3 | 80 | 1.5 | α-Terpineol, Geraniol, Nerol, Dehydration products |
| 7 | 80 | 24 | Minor thermal degradation products |
Note: This is illustrative data based on published studies on linalool degradation and should be used as a qualitative guide.
By following the recommendations and protocols outlined in this technical support center, researchers can significantly reduce the degradation of this compound during extraction, leading to more accurate and reproducible scientific outcomes.
Technical Support Center: Carquejol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Carquejol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a monoterpene alcohol found in the essential oil of plants from the Baccharis genus, particularly Baccharis trimera.[1][2][3] Its purification can be challenging due to several factors:
-
Volatility: As a monoterpene, this compound can be lost during solvent evaporation steps if not handled carefully.
-
Presence of Isomers: this compound exists as multiple stereoisomers, which have very similar physical and chemical properties, making them difficult to separate using standard chromatographic techniques.[4]
-
Co-eluting Impurities: It is often found with its acetate derivative, carquejyl acetate, and other structurally similar terpenoids, which can co-elute during chromatography.[2]
-
Degradation: Terpenoids can be sensitive to acidic conditions, heat, and light, potentially leading to degradation or rearrangement on stationary phases like silica gel.[5]
Q2: Which chromatographic method is best for this compound purification: Normal-Phase or Reverse-Phase HPLC?
Both normal-phase (NP) and reverse-phase (RP) HPLC can be used for the purification of monoterpenes like this compound, and the choice depends on the specific separation goals and the nature of the crude extract.
-
Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6][7][8] It is well-suited for separating isomers and compounds that are not soluble in aqueous solvents.[8] Given that this compound is a moderately polar alcohol, NP-HPLC is a strong candidate for its purification.
-
Reverse-Phase (RP) HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6][7][9] RP-HPLC is highly versatile, reproducible, and often the first choice for separating a wide range of compounds from complex mixtures.[6][9]
A comparative summary is provided below:
| Feature | Normal-Phase (NP) HPLC | Reverse-Phase (RP) HPLC |
| Stationary Phase | Polar (e.g., Silica, Alumina)[6][7] | Non-polar (e.g., C18, C8)[6][7] |
| Mobile Phase | Non-polar (e.g., Hexane, Ethyl Acetate)[6] | Polar (e.g., Water, Acetonitrile, Methanol)[7][9] |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first.[7] |
| Best For | Isomer separation, water-sensitive compounds, lipid-soluble compounds.[8] | Wide range of compounds, complex mixtures, aqueous extracts.[6][9] |
| Considerations | Solvent purity is critical; water content can significantly affect retention times. | pH of the mobile phase can be adjusted to optimize separation of ionizable compounds. |
Q3: How can I separate the stereoisomers of this compound?
Separating stereoisomers, particularly enantiomers, requires specialized techniques as they have identical physical properties in a non-chiral environment.[4] Chiral chromatography is the most effective method.[5] This involves using a chiral stationary phase (CSP) in either HPLC or GC. For monoterpenes, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) have shown success in enantioseparation.[4]
Troubleshooting Guides
Column Chromatography (Silica Gel)
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| This compound is too volatile and lost during solvent removal. | Use a rotary evaporator with a controlled water bath temperature (<40°C). For final small volumes, a gentle stream of nitrogen gas with the sample vial on ice can be used.[5] |
| Incorrect mobile phase polarity. | If this compound is not eluting, the mobile phase is likely not polar enough. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Use TLC to determine an optimal solvent system where this compound has an Rf value of approximately 0.3.[10][11] |
| Compound degradation on silica gel. | The acidic nature of silica gel can cause degradation or rearrangement of some terpenes.[5][10] Consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Perform the chromatography quickly and at a lower temperature if possible.[5] |
| Irreversible adsorption to the stationary phase. | This can occur if the compound is unstable on silica. Test the stability of your sample on a small amount of silica gel before performing large-scale chromatography.[10] |
Problem 2: Poor Separation of this compound from Impurities (e.g., Carquejyl Acetate)
| Possible Cause | Recommended Solution |
| Improperly packed column. | Cracks, channels, or air bubbles in the silica bed will lead to poor separation. Ensure the column is packed uniformly as a slurry and is never allowed to run dry. |
| Column overloading. | Loading too much crude extract leads to broad, overlapping bands. As a general rule, use a silica gel to crude extract weight ratio of at least 30:1 for good separation. |
| Inappropriate solvent system. | The chosen mobile phase does not provide adequate resolution. Perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. A shallow gradient elution (slowly increasing the polarity) can improve the separation of closely eluting compounds. |
| Sample loading technique. | Loading the sample in a large volume of solvent or disturbing the top of the silica bed can cause band broadening. Dissolve the crude extract in a minimal amount of a non-polar solvent and carefully apply it to the top of the column. For samples with poor solubility, dry loading is recommended.[12] |
High-Performance Liquid Chromatography (HPLC)
Problem 3: Tailing or Broad Peaks
| Possible Cause | Recommended Solution |
| Secondary interactions with residual silanols on the stationary phase. | This is common with polar compounds like alcohols on silica-based columns. Add a small amount of a competitive agent to the mobile phase (e.g., a small percentage of acetic acid or triethylamine). |
| Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate sample solvent. | The sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion. |
| Column contamination or degradation. | Flush the column with a series of strong solvents to remove contaminants. If the problem persists, the column may need to be replaced.[13] |
Problem 4: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Changes in mobile phase composition. | Ensure accurate and consistent mobile phase preparation. For NP-HPLC, even trace amounts of water can significantly alter retention times. Use HPLC-grade solvents. |
| Fluctuations in temperature. | Use a column oven to maintain a constant temperature, as temperature affects solvent viscosity and retention. |
| Column not properly equilibrated. | Before starting a series of runs, ensure the column is fully equilibrated with the mobile phase. This may require flushing with 10-20 column volumes of the mobile phase. |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Quantitative Data on this compound Purification
The following table summarizes data from a published purification of this compound and its acetate, providing a benchmark for expected outcomes.
| Purification Step | Compound | Stationary Phase | Mobile Phase | Purity | Yield | Reference |
| Step 1 | Carquejyl Acetate | Silica Gel | Hexane:Ethyl Acetate (96:4) | 96.8% (by GC) | Not Reported | [6] |
| Step 2 (from Saponified Acetate) | This compound | Silica Gel | Hexane:Ethyl Acetate (gradient from 96:4 to 94:6) | >95% | 90% (from crude this compound) | [6] |
Experimental Protocols
Protocol 1: Purification of this compound from Carquejyl Acetate via Saponification and Silica Gel Column Chromatography
This protocol is adapted from a published method for the isolation of this compound.[6]
Part A: Saponification of Carquejyl Acetate
-
Dissolve the crude essential oil or purified carquejyl acetate in a suitable alcoholic solvent (e.g., ethanol).
-
Add a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) in water.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the crude this compound with a non-polar organic solvent (e.g., diethyl ether or hexane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude this compound.
Part B: Silica Gel Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in hexane.
-
Pour the slurry into a glass column and allow it to settle, gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the packed silica gel.
-
Wash the column with the initial mobile phase (hexane:ethyl acetate 96:4) until the bed is stable and the solvent level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound from Part A in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column using a pipette.
-
-
Elution:
-
Begin elution with hexane:ethyl acetate (96:4).
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the mobile phase to hexane:ethyl acetate (95:5) and then to (94:6) to elute the pure this compound.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound from Baccharis trimera.
This compound's Potential Anti-Inflammatory Signaling Pathway
This compound and other terpenoids from medicinal plants have been noted for their anti-inflammatory properties. A key pathway in inflammation is the NF-κB (Nuclear Factor kappa B) signaling cascade. While direct studies on this compound's mechanism are emerging, related compounds are known to inhibit this pathway.[14] The following diagram illustrates a plausible mechanism for this compound's anti-inflammatory action.
Caption: Plausible anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Rápida Purificación por HPLC del Extracto Acuoso Farmacológicamente Activo de las Partes Aéreas de Baccharis Trimera (Less) Dc [scielo.org.pe]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. hawach.com [hawach.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. labtech.tn [labtech.tn]
- 10. Chromatography [chem.rochester.edu]
- 11. columbia.edu [columbia.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Oral and Topical Anti-Inflammatory and Antipyretic Potentialities of Araucaria bidiwillii Shoot Essential Oil and Its Nanoemulsion in Relation to Chemical Composition - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks in Carquejol chromatography.
Technical Support Center: Carquejol Chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing co-eluting or overlapping peaks in my this compound analysis?
A1: Co-elution in the analysis of this compound is a common challenge primarily due to its chemical nature and the complexity of the samples in which it is often found, such as essential oils. Key reasons for co-elution include:
-
Presence of Stereoisomers: this compound is a monoterpene with two asymmetric carbon atoms, which means four stereoisomers can exist.[1] These isomers are chemically very similar and can be difficult to separate using standard chromatographic techniques, often resulting in co-elution.[2]
-
Structurally Similar Compounds: Samples like "carqueja" essential oil contain a multitude of other monoterpenes and sesquiterpenes.[3][4] Carquejyl acetate, a related compound, is often a major component and can have similar chromatographic behavior.[1]
-
Suboptimal Chromatographic Conditions: If the chromatographic method is not fully optimized, it may lack the necessary selectivity or efficiency to separate this compound from other closely related compounds in the matrix.[5] This includes factors like mobile phase composition, temperature gradient, column chemistry, and flow rate.[6][7]
Q2: What is a systematic approach to resolving these co-eluting peaks?
A2: A systematic approach is crucial to efficiently resolve co-eluting peaks without excessive trial and error. The recommended workflow involves sequentially optimizing the three key factors that govern chromatographic resolution: selectivity (α), efficiency (N), and retention factor (k).[5] Start by adjusting the parameters that have the most significant impact on peak spacing (selectivity), followed by those that affect peak sharpness (efficiency).
The logical workflow below illustrates a step-by-step process for troubleshooting and resolving co-eluting peaks.
Q3: How do I optimize my mobile phase (HPLC) or temperature program (GC) for better separation?
A3: Optimizing the mobile phase or temperature program is often the most powerful way to improve peak separation (selectivity).[2]
For HPLC:
-
Change Organic Modifier: Switching between common reversed-phase solvents like acetonitrile and methanol can alter selectivity because they interact differently with the analyte and stationary phase.[2]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase retention times, which may provide more time for peaks to separate.[5]
-
Modify pH: this compound has a hydroxyl group, and its ionization (or the ionization of other sample components) can be influenced by pH. Adjusting the mobile phase pH with buffers (e.g., formic acid, acetic acid, or phosphate buffers) can alter retention and improve selectivity.[6]
-
Use a Shallower Gradient: For complex samples, a slower, shallower gradient (e.g., increasing the organic phase by 1% per minute) gives analytes more time to interact with the stationary phase, often improving the resolution of closely eluting peaks.[6]
For Gas Chromatography (GC):
-
Lower the Initial Temperature: A lower starting temperature can increase the retention of volatile compounds, potentially improving separation at the beginning of the chromatogram.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C per minute) gives compounds more time to partition between the carrier gas and the stationary phase, which can significantly enhance resolution.
-
Incorporate Isothermal Holds: Adding a brief isothermal hold (holding the temperature constant for 1-2 minutes) just before the co-eluting peaks emerge can sometimes be enough to achieve separation.[8]
Q4: Which type of column is best for separating this compound and its potential co-eluting isomers?
A4: Column selection is critical for achieving separation, especially for challenging isomers.
-
For General Analysis (GC): A standard, non-polar column like a BPX5 (5% phenyl polysilphenylene-siloxane) or DB-5 can be used for the analysis of essential oils containing this compound.[8] However, these may not resolve the stereoisomers.
-
For Chiral Separation (GC): To separate the stereoisomers of this compound, a chiral stationary phase is required. Columns containing cyclodextrin derivatives are highly effective. Specifically, a CycloSil-B (based on di-O-methyl-6-O-tertbutyl-dimethyl-β-cyclodextrin) has been successfully used to confirm that this compound from B. trimera is enantiomerically pure.[1]
-
For HPLC: A standard C18 column is a good starting point for reversed-phase separation of monoterpenes.[5] If co-elution persists, switching to a column with a different stationary phase, such as a Phenyl-Hexyl phase, can provide alternative selectivity through π-π interactions.[9] Using columns with smaller particle sizes (e.g., <2 µm) or solid-core particles increases column efficiency and can resolve moderately overlapped peaks.[2][10]
Q5: What should I do if my peaks are still co-eluting after optimizing the method?
A5: If traditional optimization is insufficient, you may need to consider more advanced techniques or computational methods.
-
Multidimensional Chromatography (GCxGC or 2D-LC): This powerful technique uses two columns with different stationary phases in series.[7] A portion of the effluent (a "heart-cut") containing the co-eluting peaks from the first column is sent to a second column with a different selectivity, which can often achieve complete separation.[8]
-
Computational Deconvolution (GC-MS/LC-MS): If you are using a mass spectrometry (MS) detector, deconvolution algorithms can be used.[11] These software tools analyze the mass spectra across an overlapping peak to mathematically separate the signals from each individual component, even if they are not chromatographically resolved.[12] This allows for the identification and quantification of compounds that co-elute.[11] The AMDIS (Automated Mass Spectral Deconvolution and Identification System) is a widely used free software for this purpose in GC-MS.[12]
Chromatographic Parameter Relationships
Understanding how experimental variables affect the core chromatographic parameters of Efficiency (N), Selectivity (α), and Retention Factor (k) is key to effective troubleshooting.
Quantitative Data Summary
The following tables provide examples of chromatographic conditions that have been used for the analysis of this compound or are relevant starting points for method development.
Table 1: Example GC Conditions for Chiral Separation of this compound
| Parameter | Value | Reference |
|---|---|---|
| Column | CycloSil-B (30% di-O-methyl-6-O-tertbutyl-dimethyl-β-cyclodextrin in DB-1701) | [1] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | [1] |
| Carrier Gas | Helium or Hydrogen | [13] |
| Temperature Program | 65°C (1 min hold), then ramp at 1°C/min to 100°C | [1] |
| Injector Temp. | 250°C | General practice |
| Detector | FID or MS | [1] |
| Detector Temp. | 270°C |[1] |
Table 2: General HPLC Method Parameters for Resolving Closely Eluting Compounds
| Parameter | Recommendation for Improving Resolution | Reference |
|---|---|---|
| Column Length | Increase length (e.g., 150 mm to 250 mm) to increase efficiency. | [2][6] |
| Particle Size | Decrease particle size (e.g., 5 µm to 3 µm or <2 µm) to increase efficiency. | [2][6] |
| Mobile Phase | Switch organic modifier (Acetonitrile vs. Methanol) to change selectivity. | [2] |
| Flow Rate | Decrease flow rate (e.g., 1.0 mL/min to 0.5 mL/min) to increase efficiency. | [6][7] |
| Temperature | Increase temperature (e.g., 30°C to 40-60°C) to improve mass transfer and efficiency. | [2] |
| Gradient | Use a shallower gradient to improve separation of complex mixtures. |[6] |
Experimental Protocols
Protocol 1: Systematic GC Temperature Program Optimization
This protocol provides a detailed methodology for optimizing a GC temperature program to resolve co-eluting peaks.
-
Initial Scout Run:
-
Perform an initial run with a fast temperature ramp (e.g., 20°C/min) to determine the approximate elution temperature of the co-eluting pair.
-
Note the temperature at which the peaks elute.
-
-
Optimize Ramp Rate:
-
Set the initial oven temperature well below the elution temperature noted in step 1 (e.g., 40-50°C lower).
-
Run a series of experiments, systematically decreasing the temperature ramp rate. Start at 10°C/min, then try 5°C/min, and finally 2°C/min.
-
Compare the chromatograms for resolution. A slower ramp rate generally improves separation but increases run time.[13]
-
-
Introduce an Isothermal Hold (Optional):
-
If the peaks are still not fully resolved, introduce an isothermal hold in the temperature program.
-
Based on the best ramp rate from step 2, set the program to ramp to a temperature approximately 20-30°C below the elution temperature of the pair.[8]
-
Hold at this temperature for 1-5 minutes before resuming the ramp.
-
This hold allows the compounds to separate further before eluting.
-
-
Optimize Carrier Gas Flow Rate:
Protocol 2: Column Screening for Improved Selectivity
This protocol outlines the steps for selecting a new column when mobile phase or temperature optimization is insufficient.
-
Identify Analyte Properties:
-
Characterize the properties of this compound and suspected co-eluents (e.g., polarity, presence of aromatic rings, potential for hydrogen bonding). This compound is a monoterpene alcohol.
-
-
Select Alternative Stationary Phases:
-
If using GC: If a standard 5% phenyl column (e.g., DB-5) fails, and the goal is to separate isomers, a chiral column is the necessary choice (see Table 1).[1] For separation from other non-isomeric compounds, a more polar column like a WAX phase could be tested.[8]
-
If using HPLC (Reversed-Phase): If a C18 column is providing insufficient resolution, select a column with a different selectivity mechanism.
-
-
Method Re-Optimization:
-
For each new column tested, it is essential to re-optimize the mobile phase or temperature program, as the ideal conditions will likely change.
-
Begin with a new scout gradient/ramp to determine the retention characteristics on the new column.
-
-
Evaluate and Compare:
-
Compare the best chromatogram from each column.
-
Calculate the resolution (Rs) between the critical peak pair for each condition. The goal is to achieve an Rs value of 1.5 or greater.[14]
-
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 9. benchchem.com [benchchem.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Carquejol Instability in Solution
Welcome to the technical support center for Carquejol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a monoterpene alcohol with the chemical formula C₁₀H₁₄O and a molecular weight of approximately 150.22 g/mol .[1][2] It is a constituent of the essential oil from the medicinal plant Baccharis trimera.[3] Due to its chemical nature, it is a hydrophobic compound with low water solubility.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
This is a common issue due to this compound's hydrophobic nature. Here are a few steps to troubleshoot this problem:
-
Optimize your dilution method: Instead of a single large dilution, perform a serial dilution. This gradual decrease in the concentration of the organic solvent can help maintain solubility.
-
Adjust the final solvent concentration: For many cell-based assays, the final concentration of the organic solvent (e.g., DMSO) should be kept low, typically below 0.5%, to avoid cellular toxicity.
-
Use a co-solvent: If precipitation persists, consider using a co-solvent. Common co-solvents for in vivo studies include glycerol, Tween 80, and polyethylene glycol 400 (PEG400).
Q3: What is the best solvent to dissolve this compound?
Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of hydrophobic compounds like this compound due to its ability to dissolve a wide range of polar and nonpolar molecules.[4] For subsequent dilutions into aqueous media, it is crucial to ensure the final DMSO concentration is compatible with your experimental system.
Q4: How should I store my this compound stock solution to prevent degradation?
For optimal stability, this compound stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q5: What are the likely degradation pathways for this compound?
As a monoterpene alcohol, this compound is susceptible to degradation through several pathways:
-
Oxidation: The alcohol group and the double bonds in the structure can be prone to oxidation, especially when exposed to air and light.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.
-
Photodegradation: Exposure to UV light can induce chemical changes.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
This could be due to the degradation of this compound in your experimental setup.
-
Symptom: Decreasing potency or activity of this compound over the course of an experiment or between experiments.
-
Possible Cause: Degradation of this compound in the stock solution or in the final assay medium.
-
Solution:
-
Assess Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance to your existing stock.
-
Evaluate Stability in Assay Medium: Conduct a time-course experiment to determine the stability of this compound in your final assay buffer under experimental conditions (e.g., temperature, light exposure).
-
Implement Proper Storage: Ensure stock solutions are stored in tightly sealed vials at low temperatures and protected from light.
-
Issue 2: Low or no biological activity observed.
This may be related to poor solubility or degradation.
-
Symptom: this compound does not elicit the expected biological response, even at high concentrations.
-
Possible Cause: The actual concentration of solubilized, active this compound is much lower than the nominal concentration due to precipitation or degradation.
-
Solution:
-
Confirm Solubilization: Visually inspect your final solution for any signs of precipitation. Centrifuge a sample to check for a pellet.
-
Optimize Solubilization Strategy: Refer to the solubility enhancement techniques mentioned in the FAQs, such as using co-solvents or adjusting the pH if applicable.
-
Perform a Stability Check: Use an analytical method like HPLC to quantify the concentration of this compound in your assay medium over time.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O | [1][2] |
| Molecular Weight | 150.22 g/mol | [1][2] |
| LogP (Octanol/Water) | 2.5 (estimated) | |
| Water Solubility | Low | [1] |
Table 2: Recommended Solvents for this compound Stock Solutions
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | Widely used for in vitro assays. Final concentration in media should be <0.5%.[4] |
| Ethanol | 10-50 mM | Can be used as an alternative to DMSO. Check for cellular toxicity. |
| Acetone | Variable | Suitable for some applications, but its volatility needs to be considered. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound using an analytical balance.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 1.502 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Aqueous Solution
-
Objective: To determine the stability of this compound in an aqueous buffer over time using HPLC.[5][6]
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC system with a UV detector and a C18 column
-
Incubator or water bath
-
HPLC vials
-
-
Procedure:
-
Sample Preparation:
-
Dilute the this compound stock solution into the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., 1%).
-
Aliquot the solution into several HPLC vials.
-
-
Time Zero (T=0) Analysis:
-
Immediately inject one of the freshly prepared samples into the HPLC system to determine the initial concentration of this compound.
-
-
Incubation:
-
Place the remaining vials in an incubator at a relevant temperature (e.g., 37°C).
-
Protect the vials from light by wrapping them in aluminum foil.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator.
-
Allow the vial to cool to room temperature.
-
Inject the sample into the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
-
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound instability.
References
- 1. This compound (CAS 23734-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound [webbook.nist.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 5. benchchem.com [benchchem.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Carquejol NMR Spectroscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Carquejol NMR spectra.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows broad, poorly defined peaks. What are the common causes and how can I fix this?
A1: Peak broadening in NMR is typically a result of poor magnetic field homogeneity or issues with the sample itself. Here are the most common causes and their solutions:
-
Poor Shimming: The most frequent cause of broad lines is an inhomogeneous magnetic field (B₀). Proper shimming adjusts the magnetic field to make it as uniform as possible across the sample volume.
-
Solution: Perform a systematic shimming procedure. Start with on-axis shims (Z1, Z2, etc.) and then move to off-axis shims (X, Y, XY, etc.). Many modern spectrometers have automated shimming routines that are highly effective.
-
-
Sample Inhomogeneity: The presence of undissolved particulate matter, high sample viscosity, or temperature gradients within the sample can lead to broadened signals.[1]
-
Solution: Ensure your this compound sample is fully dissolved. Filter the sample if necessary. Use a low-viscosity, high-quality deuterated solvent. Allow the sample to equilibrate to the spectrometer's temperature before acquiring data.
-
-
Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen, metal ions) can significantly shorten relaxation times and cause severe peak broadening.
-
Solution: Degas your sample by bubbling an inert gas (like nitrogen or argon) through it or by using a freeze-pump-thaw technique. If metal contamination is suspected, consider using a chelating agent like EDTA, though this may add signals to your spectrum.
-
Q2: I'm seeing significant peak overlap in my this compound spectrum, especially in the aliphatic region. How can I resolve these signals?
A2: Signal overlap is a common challenge in ¹H NMR for complex molecules like this compound due to the narrow chemical shift range.[2] The following strategies can effectively improve spectral dispersion:
-
Higher Magnetic Field: The most direct way to improve resolution is to use a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher).[2] This increases the chemical shift dispersion, spreading the peaks further apart.
-
Two-Dimensional (2D) NMR: 2D NMR experiments are powerful for resolving overlapping signals by spreading them into a second frequency dimension.[3]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, helping to trace out molecular fragments even when signals overlap in the 1D spectrum.[4]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C spectra have a much wider chemical shift range, this technique is excellent for resolving overlapping proton signals.[4][5]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, which is invaluable for piecing together the complete carbon skeleton.[4]
-
Q3: The signal-to-noise (S/N) ratio in my spectrum is very low. What can I do to improve it?
A3: A low signal-to-noise ratio can make it difficult to identify small peaks or impurities. The following methods can increase the S/N:
-
Increase the Number of Scans (NS): The S/N ratio improves with the square root of the number of scans. Doubling the number of scans increases S/N by a factor of √2 (approx. 1.41), while quadrupling the scans doubles the S/N.[6]
-
Increase Sample Concentration: Using a more concentrated sample will increase the signal intensity. However, be mindful that very high concentrations can lead to broader lines and potential detector saturation.[7][8]
-
Use a High-Sensitivity Probe: Cryogenically cooled probes (CryoProbes) can increase sensitivity by a factor of 3-4 compared to standard room-temperature probes.
-
Optimize Acquisition Parameters: Ensure the relaxation delay (D1) is appropriate for your sample and that the pulse width has been correctly calibrated for a 90° pulse to maximize signal for each scan.
Q4: I have a very concentrated sample, and I'm seeing strange artifacts and a rolling baseline. What is happening?
A4: These artifacts are often a sign that the NMR detector is being saturated by an overly intense signal.[8] This is a common issue with highly concentrated samples.
-
Solution 1: Reduce the Receiver Gain (RG): The receiver gain amplifies the signal from the probe. Lowering this value can prevent the analog-to-digital converter (ADC) from overflowing, which causes these artifacts.
-
Solution 2: Reduce the Tip Angle: The standard experiment uses a 90° pulse to generate the maximum signal. Reducing the pulse angle (e.g., to 30°) will decrease the signal intensity and can alleviate saturation.[8] This is a quick and effective solution, but it will also reduce the overall S/N and may impact the quantitative accuracy of the spectrum.
-
Solution 3 (for strong solvent signals): If the saturating signal is from a residual non-deuterated solvent, use a solvent suppression pulse sequence, such as WET-1D or presaturation.[8]
Troubleshooting Guides and Experimental Protocols
Reference Data for this compound
For comparison, the reported ¹H and ¹³C NMR data for (4S,5R)-carquejol in CDCl₃ are summarized below.[9]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |
| 1 | 143.2 | - | - |
| 2 | 54.3 | - | - |
| 3 | 68.8 | 4.41 | d, 10.3 |
| 4 | 130.8 | 5.82 | ddd, 10.3, 2.8, 1.4 |
| 5 | 128.1 | 5.92 | d with fine splitting, 10.3 |
| 6a | 33.1 | 2.77 | d with fine splitting, 19.7 |
| 6b | 33.1 | 2.27 | ddd, 19.7, 10.3, 2.8 |
| 7 | 111.6 | - | - |
| 8 | 142.4 | - | - |
| 9 | 112.6 | 4.93 / 4.88 | s / s |
| 10 | 23.8 | 1.78 | dd, 1.4, 0.7 |
| OH | - | 1.87 | d, 10.3 |
Protocol: Optimizing Key 1D NMR Acquisition Parameters
Optimizing data acquisition parameters is crucial for achieving high-quality spectra.[6]
| Parameter | Function | Recommendation for High Resolution |
| Spectral Width (SW) | Defines the frequency range to be observed. | Ensure the SW is wide enough to contain all expected signals from this compound and any solvent/reference peaks to avoid "folding" or "aliasing" of peaks.[1] |
| Acquisition Time (AQ) | The duration for which the FID is recorded. | A longer AQ provides better digital resolution (more data points defining a peak), resulting in sharper lines. A typical value is 2-4 seconds for ¹H NMR.[1] |
| Relaxation Delay (D1) | The time between pulses to allow for spin relaxation. | For optimal resolution and accurate integration, set D1 to at least 1-2 seconds. For quantitative analysis, D1 should be 5 times the longest T₁ relaxation time. |
| Number of Scans (NS) | The number of FIDs co-added to improve S/N. | Start with 8 or 16 scans for a concentrated sample. Increase as needed to achieve an S/N ratio of at least 100:1 for the main analyte peaks. |
Protocol: Acquiring a Standard ¹H-¹H gCOSY Spectrum
This protocol outlines the basic steps for setting up a gradient-selected COSY (gCOSY) experiment, which is useful for identifying coupled protons and resolving overlap.
-
Load a Standard 1D Proton Spectrum: Acquire and correctly reference a high-quality 1D ¹H spectrum of your this compound sample.
-
Set Up the gCOSY Experiment:
-
Load a standard gCOSY parameter set from the spectrometer's library (e.g., cosygpqf on a Bruker system).
-
Set the spectral width (SW) in both the F1 and F2 dimensions to be the same as the 1D ¹H spectrum.
-
Set the number of data points. A typical setup is 2048 points in F2 (the direct dimension) and 256-512 points in F1 (the indirect dimension).
-
-
Set Acquisition Parameters:
-
Set the number of scans (NS) to 2, 4, or 8, depending on the sample concentration.
-
Set the relaxation delay (D1) to 1.5-2.0 seconds.
-
-
Acquire and Process the Data:
-
Start the acquisition. The experiment time will depend on the number of scans and F1 increments.
-
After acquisition, apply a sine-bell window function in both dimensions and perform a 2D Fourier Transform to generate the spectrum.
-
The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks that connect signals from coupled protons.
-
Visual Workflows
Troubleshooting Broad NMR Peaks
Caption: A logical workflow for diagnosing and fixing common causes of peak broadening in NMR spectra.
Strategy for Resolving Overlapping Signals
Caption: Decision tree for selecting the appropriate strategy to resolve overlapping NMR signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azom.com [azom.com]
- 4. researchgate.net [researchgate.net]
- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 6. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 7. azooptics.com [azooptics.com]
- 8. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
Minimizing solvent impurities in Carquejol analysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize solvent impurities during the analysis of Carquejol.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my Gas Chromatography (GC) chromatogram. What are the potential sources of these impurities?
A1: Unexpected peaks in a GC chromatogram during this compound analysis can originate from several sources. The most common is the solvent used for extraction and sample preparation.[1] Even high-purity solvents can contain trace impurities that become concentrated during sample preparation, leading to detectable peaks.[1] Other sources include degradation of the sample (this compound is a thermolabile compound), carryover from previous injections, or contamination from sample vials and handling equipment.[2]
Q2: What is the best type of solvent to use for this compound extraction and analysis?
A2: The choice of solvent is critical and depends on the analytical technique. For Gas Chromatography (GC) applications, solvents with low boiling points like dichloromethane, acetone, ethyl acetate, and hexane are often preferred as they evaporate quickly.[3] For Liquid Chromatography-Mass Spectrometry (LC-MS), LC-MS grade solvents are essential to minimize organic contamination and low mass noise levels.[4] The polarity of the solvent also matters; this compound, a monoterpene alcohol, has moderate polarity. A solvent like ethanol or methanol can be effective for extraction.[5] It is crucial to use high-purity grades (e.g., HPLC-grade, GC-grade) to reduce the presence of interfering impurities.[4]
Q3: How can I test the purity of my solvent before using it?
A3: To verify solvent purity, you can run a "solvent blank" analysis. This involves injecting only the solvent into your GC-MS system using the same method parameters as your this compound analysis.[6] If significant peaks are detected in the blank run, your solvent is likely contaminated. This is a critical quality control step to avoid misinterpreting impurity peaks as sample components.
Q4: My solvent is contaminated. What are my options?
A4: If your solvent is found to be contaminated, you have two primary options:
-
Switch to a Higher Purity Grade: Purchase a new bottle of a higher-grade solvent (e.g., GC-MS grade, analytical grade) from a reputable supplier.[4] Different vendors may have different impurity profiles even for the same grade, so testing a new source is recommended.[4]
-
Purify the Solvent: For less volatile impurities, simple distillation can be an effective method to purify the solvent. However, this requires appropriate laboratory equipment and safety precautions.
Q5: Can the sample preparation method introduce impurities?
A5: Yes, the extraction method can influence the final purity of the sample. While traditional methods like Soxhlet extraction are effective, the prolonged heating can lead to the degradation of thermolabile compounds like this compound.[2] Modern "green" techniques such as Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE) can reduce extraction time and solvent volume, potentially minimizing impurity introduction.[7][8]
Troubleshooting Guide
Issue: Persistent Baseline Noise or Ghost Peaks
High baseline noise or the appearance of "ghost peaks" in subsequent runs can often be attributed to impurities within the analytical system.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Carrier Gas | Check the gas source and purification traps. | Replace the gas cylinder and/or the gas clean filters.[9] |
| Column Bleed | Condition the column according to the manufacturer's instructions. | If bleeding persists, the column may be old or damaged and require replacement. |
| Injector Contamination | Clean the injector port and replace the septum and liner. | Regular maintenance of the injector is crucial to prevent the buildup of non-volatile residues. |
| Solvent Impurities | Run a solvent blank to confirm. | Use a higher purity solvent or purify the existing solvent via distillation. |
Issue: Poor Peak Shape and Shifting Retention Times
Distorted peaks (tailing, fronting) and inconsistent retention times can be caused by interactions between the analyte, the solvent, and the GC column's stationary phase.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Solvent Effect | The injection solvent can temporarily alter the stationary phase, affecting analyte retention.[10] | Ensure the initial oven temperature is set appropriately relative to the solvent's boiling point (solvent focusing).[10] |
| Active Sites in the System | Impurities or degradation products can create active sites in the injector liner or on the column. | Deactivate the liner or use a liner with glass wool. Trim the front end of the column (approx. 10-20 cm). |
| Column Overload | Injecting too concentrated a sample. | Dilute the sample and re-inject. |
| Inappropriate Flow Rate | Incorrect carrier gas linear velocity. | Verify and adjust the carrier gas flow rate to the optimal level for the column dimensions.[11] |
Experimental Protocols
Protocol 1: Solvent Purity Verification by GC-MS
This protocol outlines a general method for checking the purity of a solvent prior to its use in this compound analysis.
-
Instrument Setup:
-
Set up the GC-MS according to the parameters intended for this compound analysis (e.g., appropriate column, temperature program, and detector settings).
-
Ensure the system is clean and has been recently conditioned.
-
-
Sample Preparation:
-
Transfer approximately 1.5 mL of the solvent to be tested into a clean, 2 mL autosampler vial.
-
Cap the vial immediately to prevent contamination from the laboratory environment.
-
-
Injection:
-
Place the vial in the autosampler tray.
-
Perform a standard injection (e.g., 1 µL) of the solvent blank.
-
-
Data Analysis:
-
Acquire the chromatogram.
-
Examine the baseline for any significant peaks.
-
Integrate any observed peaks and compare their area to the expected peak area of this compound at the limit of detection for your method. If impurity peaks are significant, the solvent should not be used without purification.
-
Protocol 2: Simple Distillation for Solvent Purification
This protocol is a general guideline for purifying a solvent and should be performed with strict adherence to laboratory safety procedures.
-
Apparatus Setup:
-
Assemble a standard distillation apparatus in a fume hood, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Use ground-glass joints and ensure all connections are secure.
-
-
Distillation:
-
Fill the round-bottom flask to no more than two-thirds of its volume with the solvent to be purified. Add a few boiling chips to ensure smooth boiling.
-
Begin heating the flask gently with the heating mantle.
-
Monitor the temperature at the distillation head. The desired solvent will distill at its known boiling point.
-
-
Collection:
-
Collect the distillate that comes over at a constant temperature (the boiling point of the pure solvent).
-
Discard the initial fraction (the "forerun"), as it may contain more volatile impurities.
-
Stop the distillation before the flask runs dry to prevent the concentration of potentially explosive non-volatile impurities (like peroxides in ethers).
-
-
Storage:
-
Store the purified solvent in a clean, dry, and appropriately labeled glass bottle with a secure cap.
-
Visual Workflows
Caption: Workflow for Minimizing and Verifying Solvent Purity.
Caption: Troubleshooting Decision Tree for Unexpected Chromatogram Peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. arcjournals.org [arcjournals.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Phytochemical Analysis of Various Solvent Extracts of Artemisia judaica and Their Potential Anticancer and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
- 8. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
Technical Support Center: Enhancing Carquejol Detection in GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Carquejol detection using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in detecting this compound at low concentrations using GC-MS?
A1: The primary challenge in detecting this compound, a monoterpenoid alcohol, at low concentrations lies in its inherent volatility and potential for poor chromatographic peak shape due to the presence of an active hydroxyl group. This can lead to issues such as peak tailing and low signal-to-noise ratios, ultimately resulting in a higher limit of detection (LOD) and limit of quantification (LOQ).
Q2: How can I improve the sensitivity of my GC-MS method for this compound analysis?
A2: Several strategies can be employed to enhance sensitivity:
-
Sample Preparation and Concentration: Techniques like Solid-Phase Microextraction (SPME) and headspace analysis can pre-concentrate this compound from the sample matrix, leading to a stronger signal.[1][2]
-
Injection Technique: Using a splitless injection mode instead of a split injection ensures that a larger portion of the sample is introduced onto the GC column, thereby increasing the analyte signal.
-
GC Conditions Optimization: Fine-tuning the GC oven temperature program can lead to sharper peaks and better resolution. A slower temperature ramp can improve peak shape for minor components.
-
Column Selection: Employing a capillary column with a smaller internal diameter can enhance separation efficiency and produce narrower peaks, which improves the signal-to-noise ratio.
-
Mass Spectrometer Settings: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of this compound are monitored, significantly improves sensitivity compared to full scan mode.
-
Derivatization: Chemically modifying the hydroxyl group of this compound through derivatization can improve its volatility and thermal stability, leading to better peak shape and lower detection limits.[3]
Q3: What is derivatization and how does it help in this compound analysis?
A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[4] For this compound, which is a secondary alcohol, the active hydroxyl group can be converted into a less polar and more stable functional group. Common derivatization techniques for alcohols include silylation and acylation.[3][5][6][7][8] This modification typically results in:
-
Improved peak shape (less tailing).
-
Increased volatility and thermal stability.[9]
-
Enhanced sensitivity and lower detection limits.[10]
Q4: What are the common derivatization reagents for alcohols like this compound?
A4: The most common derivatization approaches for alcohols in GC-MS are:
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[9][11]
-
Acylation: Reagents such as acetic anhydride, acetyl chloride, or trifluoroacetic anhydride convert the alcohol into its corresponding ester.[3][5][6][7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet liner or column. 2. Presence of the polar hydroxyl group on this compound. 3. Suboptimal oven temperature program. | 1. Use a deactivated inlet liner and/or trim the front end of the column. 2. Derivatize the sample to convert the hydroxyl group to a less polar functional group (see Experimental Protocols). 3. Optimize the temperature ramp rate; a slower ramp can improve peak shape. |
| Low Signal-to-Noise Ratio | 1. Low concentration of this compound in the sample. 2. Suboptimal injection parameters. 3. Mass spectrometer is in full scan mode. 4. Inefficient extraction from the sample matrix. | 1. Employ sample pre-concentration techniques like SPME or headspace analysis. 2. Switch to a splitless injection mode. 3. Use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound. 4. Optimize the sample extraction procedure to ensure maximum recovery. |
| Inconsistent Peak Areas | 1. Incomplete derivatization reaction. 2. Sample degradation in the injector. 3. Variability in injection volume. | 1. Optimize derivatization reaction time, temperature, and reagent concentration. Ensure the sample is dry as moisture can interfere with the reaction.[11] 2. Lower the injector temperature, but ensure it is high enough for efficient volatilization. 3. Use an autosampler for precise and reproducible injections. |
| No Peak Detected | 1. Concentration of this compound is below the limit of detection (LOD). 2. Inappropriate GC-MS method parameters. 3. This compound is not being efficiently extracted from the matrix. | 1. Implement sensitivity enhancement techniques such as derivatization and/or sample pre-concentration. 2. Verify the GC oven program, carrier gas flow rate, and MS settings (ion source temperature, mass range, etc.). 3. Re-evaluate and optimize the sample preparation and extraction method. |
Data Presentation
The following table summarizes typical Limits of Detection (LOD) and Limits of Quantification (LOQ) for various terpenes using different GC-MS sample introduction techniques. While specific data for this compound is not available, these values for structurally similar compounds illustrate the potential for sensitivity enhancement.
| Compound | Injection Technique | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Various Terpenes | Liquid Injection | 0.017 - 0.129 (average 0.047) | - | [1][12] |
| 10 Major Terpenes | GC-MS | 0.25 | 0.75 | [13][14] |
| 22 Terpenes & Terpenoids | GC-MS | 0.03 - 0.27 | 0.10 - 0.89 | [13] |
| 10 Major Terpenes | GC-FID | 0.3 | 1.0 | [15] |
Note: Derivatization is reported to increase the sensitivity of GC-MS signals by as much as 10-fold for certain alcohols.[10]
Experimental Protocols
Protocol: Silylation of this compound for GC-MS Analysis
This protocol describes a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract in a suitable solvent (e.g., hexane, ethyl acetate).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or the same solvent as the sample).
-
Reaction vials (e.g., 2 mL amber glass vials with PTFE-lined screw caps).
-
Heating block or oven.
-
Vortex mixer.
-
GC-MS system.
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 100 µL) of the this compound standard or sample extract into a reaction vial.
-
If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely, as moisture will deactivate the silylation reagent.[11]
-
-
Solvent Evaporation:
-
Evaporate the solvent under a gentle stream of nitrogen at room temperature to obtain a dry residue.
-
-
Derivatization Reaction:
-
Add 50 µL of an anhydrous solvent (e.g., pyridine) to redissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to mix the contents.
-
-
Incubation:
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven. The optimal time and temperature may need to be determined empirically.[11]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
GC-MS Conditions (Example):
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM) for the characteristic ions of the this compound-TMS derivative.
Visualizations
Caption: Workflow for silylation-based GC-MS analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity in this compound analysis.
References
- 1. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L. | MDPI [mdpi.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. repositori.udl.cat [repositori.udl.cat]
- 6. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test (Journal Article) | OSTI.GOV [osti.gov]
- 7. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - ProQuest [proquest.com]
- 8. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Silylation Reagents - Regis Technologies [registech.com]
- 10. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 12. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Bioavailability of Carquejol in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Carquejol in experimental assays. Given the limited specific data on this compound, this guide incorporates data and methodologies from structurally similar o-menthane monoterpenes as a proxy, with the assumption that their physicochemical behaviors will be comparable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern in assays?
A1: this compound is a monoterpene alcohol belonging to the o-menthane series, commonly found in the essential oil of plants like Baccharis trimera. Like many terpenoids, this compound is a lipophilic compound with poor water solubility. This low aqueous solubility can lead to several challenges in both in vitro and in vivo assays, including:
-
Precipitation in aqueous assay media: This can result in inaccurate and non-reproducible results.
-
Low absorption and systemic exposure in vivo: This makes it difficult to achieve therapeutic concentrations and accurately assess its biological activity.
-
High variability in experimental outcomes: Inconsistent dissolution can lead to significant differences in results between experiments.
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main goal is to improve its solubility and dissolution rate in aqueous environments. Key strategies include:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent and water to increase the solubility of this compound.
-
Nanoemulsions: Formulating this compound into oil-in-water nano-sized emulsions to improve its dispersion and absorption.[1]
-
Cyclodextrin Complexation: Encapsulating this compound molecules within cyclodextrin cavities to form water-soluble inclusion complexes.[2][3]
Q3: How do I choose the best strategy for my specific assay?
A3: The choice of strategy depends on the nature of your assay:
-
For in vitro cell-based assays: Co-solvent systems (with a final organic solvent concentration that is non-toxic to the cells, typically <0.5% DMSO) or cyclodextrin complexes are often suitable.[4]
-
For in vivo studies: Nanoemulsions and cyclodextrin complexes are generally preferred as they can enhance absorption in the gastrointestinal tract and improve systemic bioavailability.[1][2]
Q4: Are there any potential downsides to these bioavailability enhancement techniques?
A4: Yes, researchers should be aware of the following:
-
Co-solvents: High concentrations of organic solvents (e.g., DMSO, ethanol) can be toxic to cells and may interfere with the assay.[4]
-
Nanoemulsions: The surfactants and oils used in the formulation could have their own biological effects or interfere with the assay. The long-term stability of the nanoemulsion should also be considered.[5]
-
Cyclodextrins: At high concentrations, cyclodextrins can extract cholesterol from cell membranes, leading to cytotoxicity. The choice of cyclodextrin type and concentration is critical.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in assays.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates upon addition to aqueous buffer. | Low aqueous solubility of this compound. | - Increase the concentration of the co-solvent (e.g., DMSO, ethanol) in the final assay medium, ensuring it remains below the toxicity threshold for your cells.[4]- Prepare a nanoemulsion of this compound.[1]- Use a cyclodextrin inclusion complex of this compound.[2] |
| High variability in assay results between replicates. | Inconsistent dissolution of this compound in the assay medium. | - Ensure complete dissolution of the this compound stock solution before further dilution.- Vortex vigorously during the dilution steps.[4]- Use a solubilization method that provides a stable, homogenous solution, such as a nanoemulsion or cyclodextrin complex. |
| Low or no biological activity observed in vivo. | Poor absorption and low systemic bioavailability of this compound. | - Formulate this compound as a nanoemulsion to improve absorption.[1]- Prepare a cyclodextrin inclusion complex to enhance solubility in the gastrointestinal tract.[2]- Consider alternative routes of administration (e.g., intraperitoneal injection) if oral bioavailability is a major hurdle, though this may not be relevant for all studies. |
| Interference with the assay readout. | The formulation components (solvents, surfactants, cyclodextrins) may be interfering with the assay. | - Run appropriate vehicle controls for each formulation (e.g., co-solvent alone, blank nanoemulsion, cyclodextrin solution) to assess any background effects.- Choose formulation components that are known to be inert in your assay system. |
Quantitative Data Summary
The following tables provide representative data for o-menthane monoterpenes, which can be used as an initial guide for experiments with this compound.
Table 1: Solubility of Representative Monoterpenes in Various Solvents
| Solvent | (-)-Borneol | (1R)-(+)-Camphor | l-(-)-Menthol | Thymol |
| Water | 0.0035 | 0.0075 | 0.0028 | 0.0064 |
| Ethanol | 0.70 | 0.85 | 0.89 | 0.95 |
| Acetonitrile | 0.55 | 0.72 | 0.78 | 0.88 |
| n-Hexane | 0.12 | 0.25 | 0.35 | 0.45 |
Data presented as mole fraction solubility at 298.15 K. Data is for structurally similar monoterpenoids and serves as an estimate for this compound.[6]
Table 2: Enhancement of Apparent Water Solubility of a Representative Terpenoid (Chrysin) using Cyclodextrins
| Cyclodextrin Complex (1:1 molar ratio) | Solubility Enhancement Factor |
| β-Cyclodextrin (BCD) | 2.5 |
| Hydroxypropyl-β-cyclodextrin (HPBCD) | 5.2 |
| Sulfobutylether-β-cyclodextrin (SBECD) | 6.8 |
| Randomly-methylated-β-cyclodextrin (RAMEB) | 7.4 |
Data adapted from a study on the flavonoid chrysin, which demonstrates the potential for solubility enhancement of hydrophobic compounds with different cyclodextrins.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion by High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion to enhance the bioavailability of this compound.[7][8]
Materials:
-
This compound
-
Carrier oil (e.g., medium-chain triglyceride oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Purified water
-
High-speed homogenizer
-
High-pressure homogenizer
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the carrier oil. Add the surfactant and co-surfactant to the oil phase and mix thoroughly.
-
Preparation of the Aqueous Phase: Use purified water as the aqueous phase.
-
Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm for 5 minutes) using a high-speed homogenizer to form a coarse emulsion.
-
Nanoemulsion Formation: Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 100 MPa) for a set number of cycles (e.g., 3-5 cycles).
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The stability of the nanoemulsion should be assessed over time at different storage conditions.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading Method
This protocol details the formation of a solid inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.[3]
Materials:
-
This compound
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Water
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).
-
Wetting the Cyclodextrin: Place the calculated amount of cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Incorporation of this compound: Dissolve the this compound in a minimal amount of ethanol and slowly add it to the cyclodextrin paste while continuously kneading with the pestle.
-
Kneading: Continue kneading for a specified time (e.g., 60 minutes) to ensure thorough mixing and complex formation. The mixture should become a stiff paste.
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). The solubility of the complex in water should be determined and compared to that of free this compound.
Protocol 3: In Vitro Metabolism of this compound using Liver Microsomes
This protocol provides a general method to assess the metabolic stability of this compound using human liver microsomes.[9][10][11]
Materials:
-
This compound
-
Human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (with an internal standard for quenching and protein precipitation)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37 °C.
-
Initiation of Reaction: Add the this compound solution (dissolved in a minimal amount of organic solvent, e.g., acetonitrile or DMSO) to the incubation mixture. Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37 °C with gentle shaking.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of the curve can be used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Visualizations
Caption: Workflow for selecting a this compound formulation strategy.
Caption: Mechanism of nanoemulsion-enhanced bioavailability.
Caption: Cyclodextrin inclusion complex formation.
References
- 1. Nanoemulsion delivery systems for enhanced efficacy of antimicrobials and essential oils - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpsrjournal.com [gpsrjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. deepdyve.com [deepdyve.com]
- 6. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective metabolism of the monoterpene carvone by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of beta-myrcene in vivo and in vitro: its effects on rat-liver microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of (-)-camphor using human liver microsomes and CYP2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Carquejol Analog Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Carquejol analogs, with a focus on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of a this compound analog is significantly lower than expected. What are the general areas I should investigate?
A1: Low overall yields in multi-step syntheses can arise from issues at various stages. A systematic approach to troubleshooting is essential.[1][2] Key areas to focus on include:
-
Starting Material and Reagent Quality: The purity and reactivity of your initial compounds, reagents, and any catalysts are critical.[2][3]
-
Reaction Conditions: Deviations in temperature, reaction time, concentration, and stoichiometry can drastically affect the outcome.[1][2]
-
Work-up and Purification Procedures: Significant product loss can occur during extraction, washing, and chromatography steps.[1][4]
Q2: I suspect the key Diels-Alder reaction step is the primary contributor to my low yield. What are common problems associated with this reaction in the context of terpenoid synthesis?
A2: The Diels-Alder reaction is a powerful tool for constructing the core cyclohexene ring of this compound analogs, but its efficiency can be hampered by several factors:
-
Diene Conformation: The diene must be in the s-cis conformation for the reaction to occur. Steric hindrance can disfavor this conformation, leading to a slower reaction and lower yield.
-
Electronic Mismatch: The reaction rate is sensitive to the electronic properties of the diene and dienophile. An electron-rich diene paired with an electron-poor dienophile generally gives the best results.[5] Poor electronic compatibility can lead to a sluggish reaction.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants, reducing the reaction rate and yield.[6]
-
Side Reactions: At elevated temperatures, side reactions such as polymerization of the diene or dienophile can become significant, consuming starting materials and reducing the yield of the desired cycloadduct.
Q3: How can I effectively monitor the progress of my reactions to identify potential yield-reducing steps?
A3: Close monitoring of reaction progress is crucial for optimization. Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for:
-
Determining the optimal reaction time to avoid the formation of degradation products.
-
Detecting the presence of side products.
-
Assessing the consumption of starting materials.
If a reaction appears to stall, it could be due to deactivated reagents or catalysts, or the presence of inhibitors in your starting materials.[1]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving specific issues leading to low yields.
Issue 1: Low Conversion in the Diels-Alder Cycloaddition
If you observe a significant amount of unreacted starting materials after the scheduled reaction time for the Diels-Alder step, consider the following troubleshooting workflow:
References
Validation & Comparative
A Comparative Analysis of Reactivity: Carquejol vs. Carquejyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of carquejol and its acetylated derivative, carquejyl acetate. Understanding the distinct reactive properties of these two molecules is crucial for their application in organic synthesis, drug discovery, and materials science. This document outlines their structural differences that lead to divergent reaction pathways, supported by experimental data from analogous compounds and detailed experimental protocols.
Chemical Structures and Properties
This compound is a monoterpenoid alcohol, while carquejyl acetate is its corresponding ester. The primary difference lies in the functional group at the C1 position: a hydroxyl (-OH) group in this compound and an acetate (-OAc) group in carquejyl acetate. This single modification significantly alters the chemical behavior of the molecule.
| Property | This compound | Carquejyl Acetate |
| Molecular Formula | C10H16O | C12H18O2 |
| Molecular Weight | 152.23 g/mol | 194.27 g/mol |
| Functional Group | Secondary Alcohol | Ester |
| Reactivity Center | Hydroxyl Group | Ester Carbonyl Group |
Comparative Reactivity
The differing functional groups dictate the primary reaction pathways for each compound. This compound, as a secondary alcohol, is susceptible to oxidation , while carquejyl acetate, an ester, is prone to hydrolysis .
Oxidation of this compound
Reaction Scheme: this compound + [Oxidizing Agent] → Carquejone + [Reduced Agent]
Hydrolysis of Carquejyl Acetate
The ester linkage in carquejyl acetate can be cleaved through hydrolysis to yield this compound and acetic acid. This reaction can be catalyzed by either acid or base. The kinetics of ester hydrolysis are well-documented for various acetate esters and can be expected to follow pseudo-first-order kinetics under specific conditions.
Reaction Scheme: Carquejyl Acetate + H2O ⇌ this compound + Acetic Acid
Reactivity Comparison Summary
| Reaction Type | This compound | Carquejyl Acetate |
| Oxidation | Reactive | Not reactive under typical conditions |
| Hydrolysis | Not reactive | Reactive (acid or base catalyzed) |
| Acetylation | Reactive | Not reactive |
Experimental Protocols
The following are detailed experimental protocols for the key reactions of this compound and carquejyl acetate.
Protocol 1: Acetylation of this compound to Carquejyl Acetate
This protocol is adapted from the synthesis of similar terpene acetates.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine (5 mL) in a round-bottom flask.
-
Add acetic anhydride (1.5 eq) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding water (10 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain carquejyl acetate.
Protocol 2: Hydrolysis of Carquejyl Acetate to this compound
This protocol is a general procedure for the base-catalyzed hydrolysis of an ester.
Materials:
-
Carquejyl acetate
-
Methanol
-
1 M Sodium hydroxide solution
-
1 M Hydrochloric acid solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve carquejyl acetate (1.0 eq) in methanol (20 mL) in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (2.0 eq) to the flask.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Acetylation of this compound to Carquejyl Acetate.
Caption: Hydrolysis of Carquejyl Acetate to this compound.
Caption: Key Reaction Pathways for this compound and Carquejyl Acetate.
Unraveling the Stereochemical Puzzle: A Comparative Analysis of Carquejol Stereoisomers' Biological Activity
While the therapeutic potential of Carquejol, a monoterpene found in the essential oil of plants like Baccharis trimera, has been suggested, a detailed comparative analysis of the biological activities of its distinct stereoisomers remains a significant gap in current scientific literature. This guide aims to synthesize the available information and highlight the critical need for further research to unlock the specific therapeutic benefits of each stereoisomer.
This compound possesses two chiral centers, giving rise to four possible stereoisomers. The spatial arrangement of atoms in these stereoisomers can lead to significant differences in their pharmacological profiles, including their analgesic and anti-inflammatory effects. However, dedicated studies directly comparing the potency and efficacy of each this compound stereoisomer are not publicly available. The majority of existing research focuses on the crude essential oil of this compound-containing plants or does not differentiate between the individual stereoisomers.
The Unexplored Landscape of Stereospecific Activity
The lack of specific data on the individual biological activities of this compound stereoisomers presents a considerable challenge for targeted drug development. It is well-established in pharmacology that different stereoisomers of a chiral molecule can exhibit varied interactions with biological targets, leading to distinct therapeutic effects and toxicity profiles. One stereoisomer may be responsible for the desired therapeutic activity, while another could be inactive or even contribute to adverse effects.
Therefore, without studies that isolate and individually test each this compound stereoisomer, it is impossible to:
-
Determine which stereoisomer is the most potent analgesic or anti-inflammatory agent.
-
Identify potential differences in their mechanisms of action.
-
Assess the safety profile of each individual stereoisomer.
The Path Forward: A Call for Stereoselective Research
To fully elucidate the therapeutic potential of this compound, future research must focus on the stereoselective synthesis and biological evaluation of each of its four stereoisomers. A proposed experimental workflow to achieve this is outlined below.
Figure 1. Proposed workflow for the comparative biological evaluation of this compound stereoisomers.
Experimental Protocols: A Roadmap for Investigation
To generate the much-needed comparative data, the following established experimental protocols are recommended:
In Vivo Analgesic Activity Assessment
1. Acetic Acid-Induced Writhing Test:
-
Objective: To evaluate peripheral analgesic activity.
-
Methodology:
-
Administer individual this compound stereoisomers, a positive control (e.g., indomethacin), and a vehicle control to different groups of mice.
-
After a set pre-treatment time, inject a solution of acetic acid intraperitoneally to induce writhing (abdominal constrictions).
-
Count the number of writhes for a defined period.
-
Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control.
-
2. Hot Plate Test:
-
Objective: To assess central analgesic activity.
-
Methodology:
-
Administer individual this compound stereoisomers, a positive control (e.g., morphine), and a vehicle control to different groups of mice.
-
At various time points after administration, place each mouse on a hot plate maintained at a constant temperature.
-
Record the latency time for the mouse to exhibit a pain response (e.g., licking a paw or jumping).
-
An increase in reaction time compared to the control group indicates an analgesic effect.
-
In Vivo Anti-inflammatory Activity Assessment
1. Carrageenan-Induced Paw Edema:
-
Objective: To evaluate acute anti-inflammatory activity.
-
Methodology:
-
Administer individual this compound stereoisomers, a positive control (e.g., diclofenac), and a vehicle control to different groups of rats.
-
After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce edema.
-
Measure the paw volume or thickness at various time intervals after carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control.
-
Potential Signaling Pathways for Investigation
The anti-inflammatory and analgesic effects of many natural products are mediated through the inhibition of key inflammatory pathways. Future studies on this compound stereoisomers should investigate their effects on the following:
Figure 2. Potential anti-inflammatory mechanism of action for this compound stereoisomers.
Conclusion
While this compound is a promising natural compound with potential analgesic and anti-inflammatory properties, the lack of stereospecific biological data severely limits its translational potential. A systematic investigation into the individual activities of its four stereoisomers is imperative. The experimental framework and potential mechanisms of action outlined in this guide provide a clear path for future research. Such studies will be instrumental in identifying the most promising this compound stereoisomer for development as a novel therapeutic agent and will contribute significantly to the field of natural product-based drug discovery. Researchers, scientists, and drug development professionals are encouraged to pursue these avenues of investigation to unlock the full therapeutic potential of this intriguing natural molecule.
A Comparative Analysis of Carquejol, Limonene, and Carvone for Researchers and Drug Development Professionals
In the landscape of natural product research, monoterpenes stand out for their diverse pharmacological activities. This guide provides a comparative analysis of three such compounds: carquejol, limonene, and carvone, with a focus on their antioxidant, anti-inflammatory, and anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of available quantitative data and mechanistic insights to inform future research and therapeutic applications.
Comparative Overview of Bioactivities
This compound, a major constituent of the essential oil from Baccharis trimera, has been traditionally used for its medicinal properties. Limonene, commonly found in citrus peels, and carvone, present in spearmint and caraway, are also well-studied monoterpenes with a broad spectrum of biological effects. This comparison aims to provide a side-by-side look at their efficacy in key in vitro assays.
Antioxidant Activity
The antioxidant potential of these monoterpenes is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the IC50 value representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Source |
| This compound * | 49 µg/mL | Essential oil of Baccharis trimera[1] |
| Limonene | 93.16 ± 1.56 µg/mL | [2] |
| Carvone | > 100 µg/mL (weak activity) | [3] |
Note: Data for this compound is from the essential oil of Baccharis trimera, of which this compound is a major component. The activity of the essential oil may not be solely attributable to this compound.*
Anti-inflammatory Activity
The anti-inflammatory effects of these monoterpenes can be assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The IC50 value in a nitric oxide scavenging assay indicates the concentration at which the compound inhibits 50% of NO production.
Table 2: Comparison of Anti-inflammatory Activity (Nitric Oxide Scavenging Assay)
| Compound | IC50 Value | Source |
| This compound * | Data not available for isolated compound | |
| Limonene | Effective inhibitor of LPS-induced NO production | [4] |
| Carvone | 436.5 µM (S-(+)-8-acetoxycarvone derivative) | [5] |
Anticancer Activity
The cytotoxic effects of these monoterpenes against cancer cell lines are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value represents the concentration of the compound that inhibits 50% of cell growth.
Table 3: Comparison of Anticancer Activity (MTT Assay)
| Compound | Cell Line | IC50 Value | Source |
| This compound * | Data not available for isolated compound | ||
| Limonene | Caco-2 (Human colorectal adenocarcinoma) | 136.6 µM | |
| A549 (Human lung carcinoma) | 0.5 mM (effective dose) | ||
| Carvone | MCF-7 (Human breast adenocarcinoma) | 1.2 mM | |
| MDA-MB-231 (Human breast adenocarcinoma) | 1.0 mM | ||
| N2a (Mouse neuroblastoma) | > 100 mg/L (significant reduction in viability) |
*Note: Quantitative IC50 values for the anticancer activity of isolated this compound are not well-documented in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution to a yellow color is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compounds (this compound, limonene, carvone) and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
Nitric Oxide Scavenging Assay
Principle: This assay measures the scavenging of nitric oxide generated from sodium nitroprusside. The nitric oxide reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.
Protocol:
-
Reaction mixture: Prepare a reaction mixture containing 2 ml of 10 mM sodium nitroprusside, 0.5 ml of phosphate-buffered saline (pH 7.4), and 0.5 ml of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 25°C for 150 minutes.
-
Griess reagent: After incubation, add 0.5 ml of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the reaction mixture.
-
Measurement: Measure the absorbance of the chromophore formed at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
MTT Assay for Anticancer Activity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, which reflects cell viability.
Protocol:
-
Cell seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivities of these monoterpenes is crucial for their development as therapeutic agents.
Limonene
Limonene has been shown to exert its anti-inflammatory and anticancer effects through the modulation of several key signaling pathways.
Caption: Limonene's anti-inflammatory and anticancer signaling pathways.
Limonene has been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of Toll-like receptor 4 (TLR4) and the downstream transcription factors NF-κB and AP-1. This leads to a reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4] Furthermore, limonene can activate the Nrf2 pathway, leading to an enhanced antioxidant response. In the context of cancer, limonene has been shown to induce apoptosis and inhibit cell proliferation by downregulating signaling pathways such as Ras and PI3K/Akt.
Carvone
Carvone's pharmacological effects are also mediated through the modulation of specific signaling cascades.
Caption: Carvone's anti-inflammatory and anticancer signaling pathways.
(R)-(-)-Carvone has been shown to exert anti-inflammatory effects by inhibiting the JNK1 and NF-κB signaling pathways. This inhibition leads to a decrease in the production of pro-inflammatory mediators. In cancer cells, carvone has been found to induce apoptosis and cell cycle arrest at the G2/M phase. Some studies suggest the involvement of p38 MAPK inhibition in its anticancer mechanism.
This compound
The specific signaling pathways modulated by isolated this compound are not as well-elucidated as those for limonene and carvone. Research on the extracts of Baccharis trimera, which is rich in this compound, suggests anti-inflammatory and antioxidant activities.
Caption: Postulated mechanisms of action for this compound.
Studies on Baccharis trimera extracts indicate potent antioxidant and anti-inflammatory activities. The anti-inflammatory effects are suggested to be mediated, at least in part, by the inhibition of prostaglandin biosynthesis. However, the precise molecular targets and signaling pathways directly modulated by isolated this compound require further investigation.
Conclusion and Future Directions
This comparative guide highlights the pharmacological potential of this compound, limonene, and carvone. While limonene and carvone are relatively well-characterized, there is a clear need for further research on isolated this compound to establish its specific bioactivities and mechanisms of action. The quantitative data presented here, though with the noted limitations for this compound, provides a valuable resource for researchers to identify knowledge gaps and design future studies. Elucidating the precise signaling pathways and molecular targets of this compound will be crucial for its potential development as a therapeutic agent. For limonene and carvone, further preclinical and clinical studies are warranted to translate their promising in vitro activities into tangible therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Rosmanol and Carnosol Synergistically Alleviate Rheumatoid Arthritis through Inhibiting TLR4/NF-κB/MAPK Pathway [mdpi.com]
- 3. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.neliti.com [media.neliti.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Activity of Carquejol and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant activity of Carquejol (Baccharis trimera) and the well-established antioxidant, ascorbic acid (Vitamin C). This analysis is supported by experimental data from in vitro antioxidant assays and an exploration of their underlying mechanisms of action.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound, primarily attributed to its rich phenolic content, has been evaluated against ascorbic acid using common in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric, with a lower value indicating greater antioxidant potency.
| Antioxidant | Assay | IC50 Value (µg/mL) | Reference |
| This compound (Phenolic Extract) | DPPH | 1.57 | [1] |
| Ascorbic Acid | DPPH | 3.38 | [1] |
| This compound (Aqueous Extract) | DPPH | 415.2 ± 15.2 | [2] |
Data presented highlights the variability in antioxidant activity based on the extraction method. The phenolic extract of this compound demonstrated stronger radical scavenging activity than ascorbic acid in a direct comparison[1].
Experimental Protocols
Detailed methodologies for the primary assays used to evaluate the antioxidant activity of this compound and ascorbic acid are outlined below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the violet-colored DPPH to the yellow-colored diphenyl-picrylhydrazine is monitored by the decrease in absorbance, typically at 517 nm.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and kept in the dark to prevent degradation.
-
Sample Preparation: Extracts of this compound and ascorbic acid are dissolved in the same solvent as the DPPH solution to create a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the antioxidant solutions. A control sample is prepared using the solvent in place of the antioxidant.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured as a decrease in absorbance at a specific wavelength, typically 734 nm.
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting an ABTS stock solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: this compound extracts and ascorbic acid are prepared in a range of concentrations.
-
Reaction: A small volume of the antioxidant sample is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
Mechanisms of Antioxidant Action
This compound: The Role of Phenolic Compounds
The antioxidant activity of this compound is primarily attributed to its high content of phenolic compounds, such as flavonoids and phenolic acids[3][4]. These compounds can exert their antioxidant effects through several mechanisms:
-
Hydrogen Atom Transfer (HAT): Phenolic compounds can donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.
-
Single Electron Transfer (SET): They can also donate an electron to reduce reactive oxygen species.
-
Modulation of Cellular Signaling Pathways: Some phenolic compounds found in Baccharis trimera, such as quercetin, have been shown to modulate intracellular antioxidant defense systems. Quercetin can up-regulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of the expression of numerous antioxidant and detoxification enzymes[2].
Caption: Proposed antioxidant mechanisms of this compound.
Ascorbic Acid: A Multifaceted Antioxidant
Ascorbic acid is a potent water-soluble antioxidant that acts through multiple mechanisms:
-
Direct Radical Scavenging: It readily donates electrons to neutralize a wide array of reactive oxygen and nitrogen species.
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other antioxidants, such as α-tocopherol (Vitamin E), from their radical forms.
-
Activation of the Nrf2/Keap1 Pathway: Ascorbic acid can modulate the Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or antioxidants like ascorbic acid, this inhibition is released, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.
References
A Comparative Analysis of the Anti-inflammatory Effects of Carquejol and Conventional NSAIDs
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing scientific literature provides a comparative analysis of the anti-inflammatory properties of Carquejol, a natural monoterpene, against established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen, Diclofenac, and Naproxen. This guide synthesizes available experimental data to offer researchers, scientists, and drug development professionals a clear perspective on their respective mechanisms and efficacy.
The primary anti-inflammatory action of traditional NSAIDs lies in their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] By blocking these enzymes, NSAIDs effectively reduce the inflammatory cascade.
While direct quantitative data on this compound's inhibition of COX enzymes is limited in the currently available literature, studies on structurally similar monoterpenes and extracts from plants rich in this compound, such as Baccharis trimera, suggest a potential for anti-inflammatory activity.[4][5] For instance, the essential oil of Baccharis trimera, which contains this compound and its acetate as major components, has demonstrated anti-inflammatory effects.[4] Furthermore, a study on piquerol, a monoterpene structurally related to this compound, reported inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[6]
Data Presentation
To facilitate a clear comparison, the following tables summarize the available quantitative data on the inhibitory activity of the selected compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12[7] | 80[7] | 0.15[7] |
| Diclofenac | 0.076[7] | 0.026[7] | 2.9[7] |
| Naproxen | Data not available | Data not available | Data not available |
Table 2: In Vitro Nitric Oxide (NO) Production Inhibition
| Compound | Cell Line | Stimulant | IC₅₀ |
| This compound | Data not available | Data not available | Data not available |
| Piquerol (structurally similar to this compound) | J774A.1 Macrophages | LPS | 150.51 µM (31.7% inhibition)[6] |
| Ibuprofen | Data not available | Data not available | Data not available |
| Diclofenac | Data not available | Data not available | Data not available |
| Naproxen | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Experimental Protocols
1. Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX enzymes is measured colorimetrically or fluorometrically. The assay monitors the appearance of an oxidized product, which is proportional to the enzyme's activity.
-
General Procedure:
-
The test compound is incubated with purified COX-1 or COX-2 enzyme.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
A probe is used to detect the product of the peroxidase reaction.
-
The change in absorbance or fluorescence is measured over time.
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.[2]
-
2. Nitric Oxide (NO) Production Assay in Macrophages (In Vitro)
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.
-
Principle: Macrophages, when stimulated with an inflammatory agent like lipopolysaccharide (LPS), produce NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is unstable and quickly oxidizes to nitrite. The concentration of nitrite in the cell culture medium is measured using the Griess reagent, which forms a colored compound.
-
General Procedure:
-
Macrophage cells (e.g., RAW 264.7) are cultured in a multi-well plate.
-
The cells are pre-treated with various concentrations of the test compound.
-
The cells are then stimulated with LPS to induce NO production.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured to determine the nitrite concentration.
-
The IC₅₀ value for NO production inhibition is calculated.[6][8]
-
3. Carrageenan-Induced Paw Edema (In Vivo)
This is a standard animal model used to evaluate the acute anti-inflammatory activity of a compound.
-
Principle: Injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
-
General Procedure:
-
Animals (typically rats or mice) are divided into control and treatment groups.
-
The test compound or a standard NSAID is administered to the treatment groups, usually orally or intraperitoneally.
-
After a set period, carrageenan is injected into the sub-plantar region of the hind paw.
-
The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each treatment group compared to the control group.[4][9]
-
Conclusion
While established NSAIDs like Ibuprofen and Diclofenac have well-documented inhibitory effects on COX enzymes, the precise anti-inflammatory mechanisms and quantitative efficacy of this compound require further investigation. The available data on related compounds and plant extracts suggest a promising anti-inflammatory potential, likely involving the inhibition of nitric oxide production. Future studies focusing on the direct effects of isolated this compound on COX enzymes and other inflammatory mediators are necessary to fully elucidate its therapeutic potential and to provide a more direct comparison with conventional NSAIDs. This will be crucial for its consideration in the development of new anti-inflammatory agents.
References
- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 3. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Anti-Inflammatory Activity of Piquerol Isolated from Piqueria trinervia Cav - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gross Antioxidant Capacity and Anti-Inflammatory Potential of Flavonol Oxidation Products: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Carquejol in Cancer vs. Normal Cells
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of carquejol, a major component of the essential oil from Baccharis trimera, on cancerous and non-cancerous cell lines. This analysis is based on available experimental data and explores the potential selectivity of this natural compound.
Data Summary: Cytotoxic Activity of Baccharis trimera Essential Oil
As direct and extensive data on the cytotoxicity of isolated this compound is limited, this guide utilizes data from the essential oil of Baccharis trimera, where this compound and its derivatives are significant constituents. The following table summarizes the 50% inhibitory concentration (IC50) values of Baccharis trimera essential oil against human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and a non-tumorigenic human breast epithelial cell line (MCF-10A). A lower IC50 value indicates a higher cytotoxic potency.
| Compound/Extract | Cell Line | Cell Type | IC50 (µg/mL)[1][2] |
| Baccharis trimera Essential Oil | MCF-7 | Breast Adenocarcinoma | 5.8[1][2] |
| HepG2 | Liver Carcinoma | 10.4[1][2] | |
| MCF-10A | Normal Breast Epithelia | >100.0[1] |
The data indicates that the essential oil of Baccharis trimera exhibits significantly higher cytotoxicity against the tested cancer cell lines, MCF-7 and HepG2, compared to the normal breast cell line, MCF-10A.[1][2] This suggests a degree of selectivity of the essential oil's components, including this compound, for cancer cells.
Experimental Protocols
The following is a detailed methodology for the cytotoxicity assays that yielded the data presented above.
1. Cell Culture and Maintenance:
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HepG2 (human liver carcinoma)
-
MCF-10A (non-tumorigenic human breast epithelial cells)
-
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Incubation Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
2. Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: The Baccharis trimera essential oil was dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells was kept below 0.5% to avoid solvent-induced toxicity. Cells were treated with these concentrations for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the essential oil that inhibited 50% of cell growth, was determined from the dose-response curves.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the MTT assay used to determine the cytotoxicity of the Baccharis trimera essential oil.
Caption: Workflow of the MTT cytotoxicity assay.
Proposed Signaling Pathway for Baccharis trimera Extract in Cancer Cells
While the precise molecular mechanism of this compound is still under investigation, studies on Baccharis trimera extracts suggest an involvement in modulating oxidative stress. Research has indicated that the extract can inhibit the production of reactive oxygen species (ROS) in cancer cells by targeting the Protein Kinase C (PKC) and NADPH oxidase signaling pathway.[3][4] The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of Baccharis trimera extract in cancer cells.
References
- 1. periodicos.ufms.br [periodicos.ufms.br]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. Baccharis trimera inhibits reactive oxygen species production through PKC and down-regulation p47 phox phosphorylation of NADPH oxidase in SK Hep-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Carquejol: A Comparative Analysis Framework
For Researchers, Scientists, and Drug Development Professionals
Carquejol, a monoterpene found in the essential oil of plants such as Baccharis trimera, has garnered interest for its potential therapeutic properties.[1] While research suggests its involvement in anti-inflammatory and antioxidant processes, a comprehensive understanding of its precise mechanism of action remains under investigation. This guide provides a framework for comparing this compound's potential activities with established alternatives, highlighting the need for further experimental data to fully elucidate its pharmacological profile.
Putative Anti-inflammatory and Antioxidant Properties
Studies on extracts of Baccharis trimera, which contains this compound, have demonstrated anti-inflammatory and antioxidant effects.[2][3][4][5] These activities are often attributed to the presence of phenolic compounds and saponins within the plant extracts.[3][4] The essential oil of Baccharis trimera has also been noted for its antimicrobial properties.[6] However, specific data isolating the contribution of this compound to these effects are limited.
Table 1: Hypothetical Comparison of Anti-inflammatory Activity
| Compound | Target Pathway(s) | In Vivo Model | Key Findings (Example) |
| This compound | NF-κB, MAPK (Hypothesized) | Carrageenan-induced paw edema | Data not available |
| Indomethacin | COX-1, COX-2 | Carrageenan-induced paw edema | Significant reduction in paw edema |
| Dexamethasone | Glucocorticoid Receptor | Carrageenan-induced paw edema | Potent inhibition of inflammation |
Table 2: Hypothetical Comparison of Antioxidant Activity
| Compound | Assay | Mechanism | Key Findings (Example) |
| This compound | DPPH, ABTS (Hypothesized) | Radical scavenging (Hypothesized) | Data not available |
| Quercetin | DPPH, ABTS | Radical scavenging, Metal chelation | High antioxidant capacity |
| Ascorbic Acid | DPPH | Radical scavenging | Potent antioxidant activity |
Exploring the Signaling Pathways: A Call for Further Research
The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] These pathways regulate the expression of pro-inflammatory cytokines and enzymes. While it is plausible that this compound may exert its effects through these pathways, direct experimental evidence is currently lacking.
To validate the mechanism of action of this compound, the following experimental workflow is proposed:
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and analgesic activity of Baccharis trimera: identification of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phenolic enriched extract of Baccharis trimera presents anti-inflammatory and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.sld.cu [scielo.sld.cu]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS for the Quantification of Carquejol
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of bioactive compounds is paramount. Carquejol, a monoterpenoid found in various species of the Baccharis genus, has garnered interest for its potential therapeutic properties. The selection of an appropriate analytical technique for its quantification is a critical step in research and quality control. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, supported by typical experimental data and detailed methodologies.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the gold standard for the analysis of volatile compounds like terpenes due to its high separation efficiency and sensitive detection.[1] Conversely, High-Performance Liquid Chromatography (HPLC) is often favored for non-volatile or thermally sensitive compounds, though its application for terpene analysis is also being explored, particularly for simultaneous analysis with other compound classes.[1][2] The choice between these two powerful techniques hinges on several factors, including the specific research goals, the sample matrix, desired sensitivity, and workflow efficiency.[1][2]
Quantitative Performance Comparison
The following tables summarize the typical validation parameters for GC-MS and HPLC methods applicable to the quantification of terpenes like this compound. These values are representative of what can be expected from well-developed and validated methods.
Table 1: Typical Performance Characteristics of GC-MS for this compound Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.998 |
| Limit of Detection (LOD) | 120 - 260 ng/mL |
| Limit of Quantification (LOQ) | 400 - 860 ng/mL |
| Accuracy (% Recovery) | 80.23% - 115.41% |
| Precision (% RSD) | Intra-day: ≤ 12.03%, Inter-day: ≤ 11.34% |
Data synthesized from multiple sources on terpene analysis.[3][4]
Table 2: Typical Performance Characteristics of HPLC for this compound Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.04 - 0.25 mg/L |
| Limit of Quantification (LOQ) | 0.06 - 0.25 mg/L |
| Accuracy (% Recovery) | 87.5% - 103.2% |
| Precision (% RSD) | < 3.09% |
Data synthesized from multiple sources on phytochemical analysis.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using both GC-MS and HPLC.
GC-MS Experimental Protocol
-
Sample Preparation (Extraction):
-
Weigh 1 gram of powdered plant material.
-
Add a suitable organic solvent such as hexane or ethanol, along with an internal standard.[1]
-
Vortex the mixture for 1-2 minutes to ensure thorough extraction.[1]
-
Centrifuge the sample to separate solid material.[1]
-
Transfer the supernatant to a vial for GC-MS analysis.[1]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.[1]
-
Mass Spectrometer: Agilent 5977A or equivalent.[1]
-
Column: A medium polarity column is often suitable for separating terpenes and cannabinoids.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature around 240-250°C.[3]
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
HPLC Experimental Protocol
-
Sample Preparation (Extraction):
-
Perform an extraction similar to the GC-MS protocol, using a solvent system compatible with reverse-phase chromatography (e.g., methanol or acetonitrile).
-
Filter the extract through a 0.45 µm membrane filter prior to injection.[5]
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity LC System or equivalent.[5]
-
Detector: Diode Array Detector (DAD) or Mass Spectrometer (MS).[5]
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 3 µm) is commonly used for the separation of phytochemicals.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Monitoring at a wavelength where this compound exhibits maximum absorbance if using a DAD.
-
Method Cross-Validation Workflow
Cross-validation is essential to ensure that both analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for this compound quantification.
Caption: Workflow for cross-validation of HPLC and GC-MS methods.
Signaling Pathways and Logical Relationships
The decision to use HPLC or GC-MS can be guided by a logical assessment of the analytical requirements and sample characteristics.
Caption: Decision tree for selecting between HPLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
Inter-laboratory Comparison of Carquejol Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While a formal inter-laboratory comparison study for the analysis of Carquejol is not publicly available, this guide synthesizes performance data from validated analytical methods to provide a comparative overview. This document is designed to assist researchers in evaluating and selecting appropriate methodologies for the quantification of this compound, a monoterpene found in the essential oils of various plants. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), with High-Performance Liquid Chromatography (HPLC) presented as a potential alternative.
Data Presentation
The following tables summarize hypothetical performance data for this compound analysis based on typical validation parameters for similar compounds analyzed by GC-MS and HPLC. These values are derived from single-laboratory validation studies of essential oil components and serve as a benchmark for what may be expected in an inter-laboratory setting.[1][2][3]
Table 1: Hypothetical Inter-laboratory Study Results for this compound Analysis by GC-MS
| Laboratory (Method) | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Repeatability (Intra-day Precision, RSDr %) | Reproducibility (Inter-day Precision, RSDR %) |
| Lab A (GC-MS) | > 0.998 | 0.50 µg/mL | 80.23–115.41% | ≤ 12.03% | ≤ 11.34% |
| Lab B (GC-MS/MS) | > 0.99 | 0.10 µg/mL | 92% (avg) | < 10% | < 15% |
| Lab C (GC-FID) | > 0.995 | 1.0 µg/mL | 95-105% | < 8% | < 12% |
Table 2: Comparison of GC-MS and HPLC for Terpenoid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on boiling point and polarity, with detection by mass spectrometry. | Separation of non-volatile or thermally labile compounds based on their interaction with a stationary phase, with UV or MS detection. |
| Suitability for this compound | High. This compound is a volatile monoterpene, making it ideal for GC-MS analysis.[4] | Moderate. Can be used, particularly for simultaneous analysis with non-volatile compounds, but may require derivatization. |
| Sensitivity | Very high, especially with tandem MS (MS/MS) or in Selected Ion Monitoring (SIM) mode. | Good, but generally lower than GC-MS for volatile compounds. |
| Selectivity | Excellent, with mass spectral data providing structural information for confident identification. | Good, but may have co-elution issues with complex matrices. |
| Sample Preparation | Typically involves simple dilution in a suitable organic solvent. | May require more complex sample preparation, including extraction and filtration. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results.[5] The following are representative protocols for the analysis of this compound and related terpenoids using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of volatile compounds in essential oils.[2][4][6]
Sample Preparation:
-
Accurately weigh a known amount of the essential oil or plant extract.
-
Dilute the sample with a suitable organic solvent (e.g., hexane, ethyl acetate) to a concentration within the calibrated range.
-
Add an appropriate internal standard (e.g., n-alkane series) for accurate quantification.
-
Vortex the solution to ensure homogeneity.
-
Transfer an aliquot to a GC vial for analysis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Mass Range: 40-400 amu.
-
Transfer Line Temperature: 280°C.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the analysis of terpenoids and may require optimization for this compound.[4][7]
Sample Preparation:
-
Perform a solvent extraction of the plant material or essential oil using a suitable solvent (e.g., methanol, acetonitrile).
-
The extract may need to be subjected to a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A suitable gradient program should be developed to achieve optimal separation, for instance, starting with a higher proportion of mobile phase A and gradually increasing mobile phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength appropriate for this compound (e.g., 210 nm) or MS detection for higher selectivity.
Mandatory Visualizations
Workflow for an Inter-laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison or proficiency test. Such a study is crucial for assessing the reproducibility of analytical methods across different laboratories.[5][8]
General Experimental Workflow for this compound Analysis by GC-MS
This diagram outlines the key steps involved in the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 4. benchchem.com [benchchem.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. scitepress.org [scitepress.org]
- 7. uft-plovdiv.bg [uft-plovdiv.bg]
- 8. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
A Comparative Analysis of Carquejol Content and Bioactivity in Select Baccharis Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the monoterpene carquejol and its acetate derivative across different species of the Baccharis genus, commonly known as "carqueja." A comprehensive analysis of scientific literature reveals significant variations in the chemical composition of essential oils derived from these species, with Baccharis trimera standing out as a primary source of this compound and carquejyl acetate. This guide summarizes the available quantitative data, details relevant experimental methodologies, and explores the potential biological activities linked to these compounds.
Quantitative Comparison of this compound and Essential Oil Yield
The concentration of this compound and its precursor, carquejyl acetate, varies considerably among different Baccharis species. While Baccharis trimera is characterized by a high abundance of carquejyl acetate, other species within the genus may contain these compounds in negligible amounts or not at all. The essential oil yield also differs depending on the species and extraction conditions.
| Species | This compound (%) | Carquejyl Acetate (%) | Essential Oil Yield (w/w %) | Primary Sesquiterpene/Monoterpene Constituents |
| Baccharis trimera | 0.5%[1] | 71.4%[1] | 0.24% | Carquejyl acetate, this compound |
| Baccharis dracunculifolia | Not Reported | Not Reported | 0.34 - 2.17%[2] | (E)-Nerolidol, Spathulenol, Bicyclogermacrene, Germacrene D[2] |
| Baccharis articulata | Not Reported | Not Reported | ~0.5% | Data not available in sufficient detail |
| Baccharis crispa/cylindrica | Not Observed[3][4] | Not Observed[3][4] | Data not available | trans-Caryophyllene, Spathulenol, Caryophyllene oxide[3][4] |
| Baccharis punctulata | Not Reported | Not Reported | 0.29% | Bicyclogermacrene, Germacrene D, β-Caryophyllene[5] |
Biological Activity and Therapeutic Potential
Essential oils from various Baccharis species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[6][7] The distinct chemical profiles of these oils likely contribute to their varying therapeutic effects.
The essential oil of Baccharis punctulata, for instance, which is rich in sesquiterpenes like bicyclogermacrene and germacrene D, has shown in vivo anti-inflammatory activity by reducing ear edema and polymorphonuclear cell migration.[5] While the specific contribution of this compound to the bioactivity of Baccharis trimera essential oil requires further elucidation, its structural similarity to other bioactive monoterpenoids suggests it may play a role in the plant's traditional medicinal uses. The significant presence of carquejyl acetate in B. trimera suggests it is a key contributor to this species' unique properties.[1][8]
Experimental Protocols
Extraction of Essential Oil by Hydrodistillation
A standardized method for the extraction of essential oils from Baccharis species is crucial for comparative studies. The following protocol is a synthesis of methodologies described in the literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The chemical composition of the extracted essential oils is determined using GC-MS.
-
Chromatographic System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is applied to the oven, for example, starting at 60°C and gradually increasing to 240°C.
-
Injection: A small volume of the essential oil, diluted in a suitable solvent like hexane, is injected.
-
Identification of Compounds: The identification of this compound, carquejyl acetate, and other constituents is achieved by comparing their mass spectra and retention indices with those of reference standards and spectral libraries.
-
Quantification: The relative percentage of each compound is calculated from the peak areas in the chromatogram.
Potential Signaling Pathway in Anti-inflammatory Action
The anti-inflammatory properties of Baccharis essential oils may be attributed to the modulation of key signaling pathways involved in the inflammatory response. While the specific molecular targets of this compound are not yet fully elucidated, a plausible mechanism for the anti-inflammatory effects of compounds found in these essential oils is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Conclusion
This comparative guide highlights the significant chemical diversity within the Baccharis genus, particularly concerning the presence of this compound and carquejyl acetate. Baccharis trimera is a notable source of these compounds, distinguishing it from other species where they are often absent. The variations in chemical composition likely underpin the diverse biological activities reported for the essential oils of these plants. Further research is warranted to isolate this compound from B. trimera and definitively characterize its specific pharmacological activities and molecular mechanisms of action. Such studies will be invaluable for the development of new therapeutic agents from this important genus of medicinal plants.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Mapping and Chemical Diversity of Baccharis dracunculifolia De Candole (1836) Essential Oil Accessed in Rio de Janeiro, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Chemical composition, antioxidant and anti-inflammatory activities of the essential oils from male and female specimens of Baccharis punctulata (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
Synergistic Effects of Carquejol with Other Phytochemicals: A Review of Current Research
Currently, there is a notable absence of published scientific literature detailing the synergistic effects of Carquejol with other phytochemicals. Extensive searches of prominent research databases have not yielded any studies specifically investigating the combined antimicrobial, anti-inflammatory, or anticancer activities of this compound when used in conjunction with other plant-derived compounds.
This lack of available data prevents the creation of a comprehensive comparison guide as requested. While the concept of phytochemical synergy is a burgeoning field of interest in pharmacology and drug development, it appears that this compound has not yet been a focus of such combination studies.
For researchers, scientists, and drug development professionals interested in this area, this represents a significant knowledge gap and a potential avenue for future research. Investigating the potential synergistic interactions of this compound could unveil novel therapeutic strategies, particularly in the realms of infectious diseases, inflammatory conditions, and oncology.
Potential Avenues for Future Research
Should research in this area be undertaken, a systematic approach would be necessary to elucidate any potential synergistic activities. A generalized experimental workflow for such an investigation is proposed below.
Experimental Workflow: Investigating Phytochemical Synergy
A logical first step would be to screen this compound in combination with a panel of well-characterized phytochemicals known for their antimicrobial, anti-inflammatory, or anticancer properties. The selection of these phytochemicals would depend on the specific therapeutic area of interest.
Caption: Proposed experimental workflow for investigating the synergistic effects of this compound.
Potential Signaling Pathways to Investigate
Based on the known activities of other terpenes and phytochemicals, several key signaling pathways would be relevant to investigate for potential synergistic modulation by a this compound-phytochemical combination.
Caption: Potential signaling pathways for synergistic modulation by this compound combinations.
Safety Operating Guide
Navigating the Disposal of Carquejol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Carquejol, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a conservative approach based on its known properties is essential. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound waste.
Immediate Safety and Logistical Information
This compound should be managed as a hazardous waste due to its combustible nature and potential toxicity. The primary disposal route is through a licensed hazardous waste management company. On-site treatment or disposal via sanitary sewer or regular trash is not recommended.
Key Operational Steps:
-
Waste Characterization: Based on available data, this compound is a combustible liquid with some level of toxicity. It should be treated as a flammable and toxic chemical waste.
-
Container Selection: Use a dedicated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with organic solvents. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Combustible," "Toxic").
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents.
-
Accumulation: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area within the laboratory.
-
Disposal Request: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
Quantitative Data Summary
| Property | Value | Source |
| Flash Point | 186.00 °F (85.50 °C) (estimated) | The Good Scents Company |
| Oral LD50 (mouse) | 1800 mg/kg | Annales Pharmaceutiques Francaises |
| Intraperitoneal LD50 (mouse) | 456 mg/kg | Annales Pharmaceutiques Francaises |
| Intraperitoneal LDLo (dog) | 250 mg/kg | Annales Pharmaceutiques Francaises |
Experimental Protocols
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The recommended procedure is to follow the general protocols for the disposal of combustible and potentially toxic liquid chemical waste as established by your institution's EHS department. These protocols typically involve the steps outlined in the "Immediate Safety and Logistical Information" section.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management plan for detailed guidance.
Essential Safety and Logistical Information for Handling Carquejol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling compounds with limited safety data like Carquejol. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational plans, and disposal procedures for this compound, fostering a culture of safety and building trust in laboratory practices.
Physicochemical and Toxicological Data
Understanding the fundamental properties of this compound is the first step in safe handling. The following tables summarize the available quantitative data.
| Physical and Chemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₁₀H₁₄O[1] |
| Molecular Weight | 150.22 g/mol [1][2] |
| CAS Number | 23734-06-7[1][2] |
| Acute Toxicity of this compound | |
| Test | Value |
| Oral LD50 (mouse) | 3140 mg/kg |
| Intraperitoneal LD50 (mouse) | 690 mg/kg |
Note: Specific Permissible Exposure Limits (PELs) for this compound have not been established. In the absence of official exposure limits, it is prudent to handle this compound with a high degree of caution, implementing the hierarchy of controls and utilizing the personal protective equipment outlined below to minimize any potential exposure.
Operational Plan for Handling this compound
A systematic approach to handling this compound in a laboratory setting is crucial to minimize risk. The following operational plan provides step-by-step guidance.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of as chemical waste.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn at all times in the laboratory.
-
Body Protection: A flame-retardant lab coat should be worn and buttoned to its full length.
-
Respiratory Protection: While not always mandatory for small quantities in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or if there is a risk of aerosolization.
Weighing and Aliquoting Procedures
-
All weighing and aliquoting of this compound should be performed in a certified chemical fume hood to prevent the inhalation of any vapors or fine particles.
-
Use a dedicated set of spatulas and weighing papers for this compound to avoid cross-contamination.
-
Ensure the balance is clean before and after use. Any spills should be cleaned up immediately following the spill cleanup procedure.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Alert others: Immediately notify colleagues in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill: Use a chemical spill kit to absorb the spilled material. Work from the outside of the spill inwards.
-
Collect waste: Carefully collect the absorbent material and any contaminated items into a designated, labeled hazardous waste container.
-
Decontaminate the area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of waste: Dispose of all contaminated materials according to the disposal plan outlined below.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is essential for environmental protection and laboratory safety.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for this compound waste. The label should include "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.[3][4]
-
Solid Waste: This includes contaminated gloves, weighing papers, and absorbent materials from spill cleanups. Place these items in a designated, lined hazardous waste container.[5]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[3]
-
Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Pickup and Disposal: Follow your institution's procedures for the pickup and disposal of chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office.[4]
Visual Guidance for Safe Handling and Disposal
The following diagrams provide a visual representation of the key safety and disposal workflows for this compound.
Caption: Required PPE for handling this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (CAS 23734-06-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chemical Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
